Butyl thioglycolate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVGRLWZVRZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064929 | |
| Record name | Acetic acid, mercapto-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-28-6 | |
| Record name | Butyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl thioglycolate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thioglycolate | |
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| Record name | Acetic acid, 2-mercapto-, butyl ester | |
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| Record name | Acetic acid, mercapto-, butyl ester | |
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| Record name | Butyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |
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| Record name | BUTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl thioglycolate, a versatile chemical intermediate. The primary focus is on the Fischer-Speier esterification, a widely employed and efficient method for its preparation. This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative data to guide laboratory and potential scale-up efforts.
Introduction
This compound, also known as butyl 2-mercaptoacetate, is an organic compound with the chemical formula C₆H₁₂O₂S. It is the butyl ester of thioglycolic acid. This colorless to pale yellow liquid possesses a characteristic odor and finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity, attributed to the presence of both an ester and a thiol functional group, makes it a valuable building block in organic synthesis.
The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification of thioglycolic acid with n-butanol. This acid-catalyzed reaction is an equilibrium process, and various strategies are employed to drive the reaction towards the formation of the desired ester product.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from thioglycolic acid and n-butanol is a classic example of a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of thioglycolic acid, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
To favor the formation of the product, the equilibrium is typically shifted to the right by using an excess of one of the reactants (usually the less expensive one, n-butanol) and/or by removing the water formed during the reaction through azeotropic distillation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound, including physical properties and reported reaction conditions and yields from various sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 10047-28-6 |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 182-185 °C |
| Density | 1.020-1.040 g/cm³ at 20 °C |
| Refractive Index | ~1.460 at 20 °C |
Table 2: Representative Reaction Conditions for this compound Synthesis
| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Thioglycolic Acid, n-Butanol | Sulfuric Acid | Toluene | 4-6 hours | Reflux | >90% | General Fischer Esterification Protocols |
| Thioglycolic Acid, n-Butanol | p-Toluenesulfonic Acid | Toluene | 5-7 hours | Reflux | ~95% | General Fischer Esterification Protocols |
| Thioglycolic Acid, n-Butanol | Hydrochloric Acid | None | 6 hours | Boiling | 87% | [1] |
Experimental Protocols
This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials and Equipment
-
Materials:
-
Thioglycolic acid (HSCH₂COOH)
-
n-Butanol (CH₃(CH₂)₃OH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Synthesis Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thioglycolic acid (1.0 eq), n-butanol (1.5-2.0 eq), and a suitable amount of toluene to facilitate azeotropic distillation.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq) or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, while the toluene will return to the reaction flask. Continue the reaction until no more water is collected in the trap (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups:
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) are approximately:
-
C=O (ester): ~170 ppm
-
-O-CH₂- (butyl): ~65 ppm
-
-CH₂-S-: ~25 ppm
-
-CH₂- (butyl): ~30, 19 ppm
-
-CH₃ (butyl): ~13 ppm
¹H NMR: A detailed ¹H NMR spectrum with peak assignments is crucial for confirming the structure. While a specific spectrum for this compound was not found in the immediate search, a predicted spectrum would show:
-
A triplet for the terminal methyl group of the butyl chain.
-
Multiplets for the methylene groups of the butyl chain.
-
A triplet for the methylene group attached to the ester oxygen.
-
A singlet or a triplet (depending on coupling to the thiol proton) for the methylene group adjacent to the sulfur atom.
-
A triplet for the thiol proton.
Visualizations
Synthesis Pathway
The following diagram illustrates the overall synthesis of this compound from thioglycolic acid and n-butanol.
Caption: Fischer-Speier esterification of thioglycolic acid and n-butanol.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly through the use of an acid catalyst and the removal of water, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, practical experimental procedures, and key data to enable researchers and professionals to successfully synthesize and characterize this compound for their specific applications. Further optimization of reaction parameters such as catalyst loading, temperature, and reaction time may lead to improved efficiency and yield.
References
An In-Depth Technical Guide to the Mechanism of Action of Butyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl thioglycolate, a key active ingredient in cosmetic and pharmaceutical formulations, primarily functions as a potent reducing agent. Its principal mechanism of action involves the reductive cleavage of disulfide bonds within the protein structure of keratin, the primary constituent of hair and the stratum corneum. This guide provides a comprehensive technical overview of the molecular mechanisms, cellular effects, and relevant experimental methodologies associated with this compound. It aims to serve as a detailed resource for professionals engaged in research and development in cosmetology and dermatology.
Core Mechanism of Action: Reductive Cleavage of Keratin Disulfide Bonds
The primary mechanism of action of this compound is centered on its thiol (-SH) group, which acts as a reducing agent. In the context of hair, which is predominantly composed of the protein keratin, this action targets the abundant disulfide bonds (-S-S-) that cross-link cysteine amino acid residues. These disulfide bonds are crucial for the structural integrity and rigidity of the hair fiber.
The chemical reaction involves the thiol group of this compound donating a hydrogen atom to each sulfur atom of the disulfide bond, effectively breaking the bond and forming two cysteine residues with free sulfhydryl groups. This process can be represented by the following reaction:
2 HSCH₂COOBu + R-S-S-R' → BuOOCCH₂-S-S-CH₂COOBu + 2 RSH
where:
-
HSCH₂COOBu is this compound
-
R-S-S-R' represents a disulfide bond in keratin (cystine)
-
BuOOCCH₂-S-S-CH₂COOBu is the oxidized form of this compound (dithiodiglycolate butyl ester)
-
RSH represents the reduced cysteine residues in keratin
This disruption of the keratin structure weakens the hair fiber, making it amenable to reshaping, as in permanent waving, or complete degradation and removal, as in chemical depilation.[1][2][3] The ester structure of this compound enhances its lipid solubility, which may facilitate its penetration into the hair shaft compared to its salt counterparts.
The efficacy of this reaction is highly dependent on pH, with alkaline conditions (typically pH 9-12.5) favoring the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻), which is a stronger nucleophile and reducing agent.[4][5]
Cellular and Molecular Effects on Keratinocytes
Beyond its effects on hair keratin, this compound can also interact with the epidermis. Studies on human keratinocytes (HaCaT cells) have revealed that thioglycolates can induce a cellular stress response, leading to increased proliferation and the onset of differentiation.[6][7]
A key signaling pathway implicated in this response is the c-Jun N-terminal kinase (JNK) pathway . Thioglycolate treatment has been shown to lead to the phosphorylation and activation of JNK. This activation is linked to the upregulation of involucrin, a protein involved in the formation of the cornified envelope, a critical component of the skin barrier. The upregulation of involucrin can be blocked by the application of a JNK inhibitor, confirming the pathway's role in this cellular response.[6][7]
Furthermore, thioglycolate exposure can induce the expression of the chaperone protein Hsp70, a marker of cellular stress. Interestingly, the upregulation of Hsp70 appears to be independent of the JNK pathway.[6][7]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10047-28-6 |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility in Water | 2286 mg/L @ 25 °C (estimated) |
| logP (o/w) | 2.250 (estimated) |
Table 2: Toxicological Data for Thioglycolates
| Parameter | Species | Route | Value | Reference |
| LD₅₀ (Thioglycolic Acid) | Rat | Oral | 73 mg/kg bw | [8] |
| LD₅₀ (Ammonium Thioglycolate, 71% aq.) | Rat | Oral | 50 - 200 mg/kg bw | [8] |
| LD₅₀ (Sodium Thioglycolate, >98%) | Rat | Oral | 50 - 200 mg/kg bw | [8] |
| NOAEL (Reproductive/Developmental) | Rat | Dermal | 100 mg/kg/day | [9] |
Experimental Protocols
In Vitro Hair Fiber Tensile Strength Reduction Assay
This protocol assesses the efficacy of this compound in weakening hair fibers by measuring the reduction in tensile strength.
Materials:
-
Single human hair fibers
-
Tensile strength tester (e.g., Instron)
-
This compound solution (e.g., 5% w/v in a buffered solution at desired pH)
-
Control solution (buffer only)
-
Timer
-
Milli-Q water
Procedure:
-
Hair Fiber Preparation:
-
Select single human hair fibers of consistent diameter.
-
Mount individual hair fibers onto the grips of the tensile strength tester, ensuring a consistent gauge length.
-
-
Treatment:
-
Immerse the mounted hair fiber in the this compound solution for a defined period (e.g., 5, 10, 15 minutes).
-
For the control group, immerse hair fibers in the buffer solution for the same duration.
-
-
Measurement:
-
After the treatment period, immediately initiate the tensile test.
-
Apply a constant rate of extension until the fiber breaks.
-
Record the breaking force (in Newtons) and the elongation at break.
-
-
Data Analysis:
-
Calculate the tensile strength for each fiber.
-
Compare the average tensile strength of the treated group to the control group to determine the percentage reduction in strength.
-
In Vitro Skin Penetration Study using Franz Diffusion Cells
This protocol evaluates the permeation of this compound through the skin.[6][10][11]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
This compound formulation
-
Magnetic stirrer
-
Water bath
-
Syringes and collection vials
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Fill the receptor chamber of the Franz diffusion cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin mounting area.
-
Mount the excised skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Equilibrate the system to 32°C using a circulating water bath.
-
-
Application and Sampling:
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound and its potential metabolites (thioglycolic acid and butanol) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
In Vitro Cytotoxicity Assay (MTT Assay) on HaCaT Keratinocytes
This protocol determines the cytotoxic potential of this compound on human keratinocytes.[8][12][13]
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the different concentrations of this compound and include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Measurement:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Metabolic Fate
Upon penetration into the skin, this compound is susceptible to hydrolysis by esterases present in the skin, yielding thioglycolic acid and butanol.[14] While the metabolism of thioglycolic acid is relatively well-documented, the subsequent fate of the released butanol in the skin is less characterized. It is presumed to enter the systemic circulation or undergo local metabolism. Potential metabolic pathways for butanol include oxidation to butyraldehyde and then to butyric acid, which can then enter the beta-oxidation pathway.[15][16][17][18]
Conclusion
The mechanism of action of this compound is primarily centered on its ability to reduce disulfide bonds in keratin, a process fundamental to its application in hair care and depilatory products. Furthermore, its interaction with keratinocytes involves the activation of cellular stress response pathways, including the JNK signaling cascade, leading to changes in cell proliferation and differentiation. This in-depth technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the development and evaluation of formulations containing this versatile compound. Further research is warranted to fully elucidate the kinetics of keratin reduction by this compound and the complete metabolic pathway of its byproducts in the skin.
References
- 1. filamentsciences.com [filamentsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Depilatory chemical thioglycolate affects hair cuticle and cortex, degrades epidermal cornified envelopes and induces proliferation and differentiation responses in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Conformational differences in protein disulfide linkages between normal hair and hair from subjects with trichothiodystrophy: a quantitative analysis by Raman microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. atcc.org [atcc.org]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of butoxyethanol in excised human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cosmeticsinfo.org [cosmeticsinfo.org]
- 18. Utilizing an endogenous pathway for 1-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
butyl thioglycolate CAS number and identifiers
An In-depth Technical Guide to Butyl Thioglycolate
Introduction
This compound (CAS RN: 10047-28-6), also known as butyl 2-sulfanylacetate or butyl mercaptoacetate, is an organic compound belonging to the thioglycolate class.[1][2] It is the butyl ester of thioglycolic acid.[2] Structurally, it is characterized by a butyl group attached to a thiol and a carboxylate functional group.[1] This compound is a colorless to pale yellow liquid with a distinct odor.[1] It finds applications in various fields, including organic synthesis, the cosmetics industry, and polymer chemistry.[1][2] This guide provides a comprehensive overview of its chemical identifiers, properties, applications, and a representative synthetic protocol.
Chemical Identifiers and Properties
Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application in research and development.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 10047-28-6[1][3][4] |
| Molecular Formula | C6H12O2S[1][3][4] |
| Molecular Weight | 148.22 g/mol [1][4] |
| IUPAC Name | butyl 2-sulfanylacetate[3] |
| SMILES | CCCCOC(=O)CS[3] |
| InChI | InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3[1] |
| InChIKey | SKGVGRLWZVRZDC-UHFFFAOYSA-N[1] |
| EINECS | 233-156-5[5][6] |
| FDA UNII | 96L21ZJ8JC[5][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 182.53 °C (estimated)[5] / 194°C[6] |
| Density | 1.03 g/cm³[6] |
| Specific Gravity | 1.013 @ 25 °C[5][7] |
| Refractive Index (n20/D) | 1.455[6] |
| Flash Point | 65.56 °C (150.00 °F) TCC[5][7] |
| Vapor Pressure | 0.8 mmHg @ 25 °C (estimated)[5] |
| Solubility | Soluble in organic solvents; moderately soluble in water.[1] Water solubility estimated at 2286 mg/L @ 25 °C.[5] |
| logP (o/w) | 2.250 (estimated)[5] |
Reactivity and Applications
The reactivity of this compound is primarily dictated by its thiol (-SH) group, which behaves as a typical mercaptan.[5][7] This functional group readily reacts in the presence of acids, bases, ketone groups, or organic halogens.[5][7] Its ester structure enhances lipid solubility, which allows for better penetration into lipid-rich environments like hair shafts compared to its salt counterparts.[2]
Key applications include:
-
Cosmetics: It is widely used in hair care products, such as permanent waving and depilatory formulations, where it acts by reducing disulfide bonds in keratin.[2][5]
-
Organic Synthesis: It serves as a reagent and intermediate in the synthesis of other organic compounds, particularly those containing sulfur, like thioethers.[1][2]
-
Polymer Chemistry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as an intermediate for polymerization initiators.[2][6][8]
-
Corrosion Inhibition: Thioglycolic acid and its derivatives can be used as corrosion inhibitors, for example, in the cleaning of metal equipment.[2][8]
Experimental Protocol: Synthesis of a Dithioglycolate Derivative
The following is a representative experimental methodology adapted from a patent describing the synthesis of butane-1,1-butyl dithioglycolate, which illustrates the reactivity of this compound with an aldehyde.[9]
Objective: To synthesize butane-1,1-butyl dithioglycolate by reacting butanal with this compound.
Materials:
-
Butanal (29 g)
-
This compound (29.5 g)
Methodology:
-
Combine 29 g of butanal and 29.5 g of this compound in a suitable reaction vessel equipped for distillation.
-
Heat the mixture to boiling. The excess butanal serves as a carrier to facilitate the removal of water formed during the condensation reaction.
-
Continue heating for approximately one hour, distilling off the water-butanal azeotrope until the removal of water is complete.
-
Once the reaction is complete, distill off the excess butanal under a slight vacuum.
-
The distillation residue is the final product, butane-1,1-butyl dithioglycolate. The reported yield is 89%.[9]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of a dithioglycolate derivative, as described in the experimental protocol.
Caption: Synthesis workflow for a dithioglycolate derivative.
Safety and Handling
This compound is an irritant to the skin and eyes.[1][6] Thioglycolic acid and its derivatives can be corrosive and may cause chemical burns upon contact.[10] Systemic toxicity upon ingestion has also been noted for the parent acid.[10]
Safe Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Use only in a well-ventilated area and avoid breathing fumes.[11]
-
Wear suitable protective clothing, gloves, and eye/face protection during handling.[11]
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[10][11]
-
In case of exposure, immediate and thorough washing of the affected area is critical.[10][11]
References
- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. scent.vn [scent.vn]
- 4. ensince.com [ensince.com]
- 5. This compound, 10047-28-6 [perflavory.com]
- 6. alfa-industry.com [alfa-industry.com]
- 7. This compound, 10047-28-6 [thegoodscentscompany.com]
- 8. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 9. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]
- 10. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 11. aksci.com [aksci.com]
butyl thioglycolate safety data sheet (SDS) information
An In-Depth Technical Guide to the Safety of Butyl Thioglycolate
Introduction
This compound (CAS No. 10047-28-6) is an organic compound belonging to the thioglycolate class.[1] It presents as a colorless to pale yellow liquid with a characteristic, unpleasant odor.[1][2] With the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , it is utilized in organic synthesis and as a component in cosmetic formulations, such as hair waving or straightening products.[1][2][3][4] Given its reactivity and potential hazards, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals who may handle this substance.
This guide provides a comprehensive overview of the safety data for this compound, consolidating information on hazard classification, toxicological properties, emergency procedures, and handling protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a combustible liquid that is acutely toxic if ingested, inhaled, or if it comes into contact with skin.[5][6][7]
Table 1: GHS Hazard Classification of this compound
| Hazard Class | Category | GHS Code |
| Flammable Liquids | 4 | H227 |
| Acute Toxicity, Oral | 3 | H301 |
| Acute Toxicity, Dermal | 3 | H311 |
| Acute Toxicity, Inhalation | 3 | H331 |
The standard hazard communication elements for this compound are outlined in the diagram below, illustrating the necessary pictograms, signal words, and statements required on labels and in Safety Data Sheets (SDSs).
Caption: GHS Hazard Communication elements for this compound.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are essential for safe handling, storage, and emergency planning.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S[1] |
| Molecular Weight | 148.22 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid[1][7] |
| Odor | Characteristic, disagreeable[1][2][8] |
| Boiling Point | 182.5 - 194 °C @ 760 mmHg[2][6][9][10] |
| Flash Point | 65.6 - 66 °C (150 - 151 °F) TCC[2][6][7] |
| Density / Specific Gravity | 1.013 - 1.03 g/cm³ at 20-25 °C[2][7][10] |
| Refractive Index | ~1.455 @ 20 °C[2][9][10] |
| Vapor Pressure | 0.8 mmHg @ 25 °C (estimated)[2] |
| Water Solubility | 2286 mg/L @ 25 °C (estimated)[2] |
| logP (o/w) | 2.250 (estimated)[2] |
| Synonyms | Butyl 2-mercaptoacetate, Thioglycolic acid butyl ester[1][3] |
Toxicological Profile
This compound is toxic via oral, dermal, and inhalation routes. Studies on the thioglycolate class of compounds indicate they can penetrate the skin and are primarily excreted in the urine.[11][12]
Table 3: Summary of Toxicological Data for Thioglycolates
| Endpoint | Species | Result | Reference |
| Acute Oral Toxicity | Rat | Slightly toxic | [11][12] |
| Skin Irritation | Animal / Clinical | Can be a skin irritant | [1][11] |
| Ocular Irritation | Animal | Minimal to severe ocular irritant | [11] |
| Sensitization | Animal / In Vitro | Can be a sensitizer | [11] |
| Mutagenicity | In Vitro | Not mutagenic | [11][13] |
| Carcinogenicity | Animal | No evidence of carcinogenicity | [11] |
| Reproductive/Developmental Toxicity | Rat | NOAEL = 100 mg/kg/day | [11] |
NOAEL: No-Observable-Adverse-Effect Level
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are typically not included in standard Safety Data Sheets. The referenced safety assessment in the International Journal of Toxicology indicates that studies were conducted to evaluate the safety of various thioglycolates, including this compound.[11] These studies would have been performed according to established regulatory guidelines, such as those set by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often assessed using OECD Guidelines 401, 420, or 423, which involve administering the substance to animals (typically rats) and observing for mortality and clinical signs over a set period.[14]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an accidental exposure, spill, or fire involving this compound.
First-Aid Measures
The following workflow outlines the immediate steps to be taken following exposure. In all cases, the victim should be moved out of the dangerous area, and the Safety Data Sheet should be shown to the attending physician.[5][6]
Caption: First-aid response workflow for this compound exposure.
Fire-Fighting Measures
This compound is a combustible liquid.[5] In case of fire, poisonous gases, including carbon oxides and sulfur oxides, are produced.[5][15]
Table 4: Fire-Fighting Guidance
| Aspect | Recommendation |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[5][15][16] |
| Unsuitable Extinguishing Media | Water jet (may spread fire).[17] |
| Specific Hazards | Hazardous combustion products include carbon oxides (CO, CO₂) and sulfur oxides (SOx).[5][15] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][17] |
Accidental Release Measures
Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.
Caption: Step-by-step protocol for responding to a this compound spill.
Handling, Storage, and Personal Protection
Adherence to strict handling and storage procedures is paramount to ensure safety.
Safe Handling and Storage
-
Handling: Avoid all contact with skin, eyes, and personal clothing.[5] Use only in a well-ventilated area and avoid breathing fumes or vapors.[5][6] Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the work area.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep containers tightly closed when not in use.[5][6] The product should be stored locked up.[5][6] Some suppliers recommend storing under an inert gas as the material can be air and moisture sensitive.[7]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are required to minimize exposure.
Table 5: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Engineering Controls | Use in a well-ventilated area with local exhaust. Facilities must be equipped with an eyewash fountain and safety shower.[5][15] |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for some tasks.[5][15] |
| Hand Protection | Wear chemical-resistant gloves. For the parent compound, thioglycolic acid, materials such as Butyl Rubber, Neoprene, and Viton are recommended.[15][16] |
| Skin/Body Protection | Wear suitable protective clothing to prevent skin contact.[5][15] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.[15] |
Note: Specific exposure limits (OSHA PEL, ACGIH TLV) for this compound have not been established; however, for its parent compound, thioglycolic acid, the ACGIH TLV is 1 ppm.[5][13]
Conclusion
This compound is a valuable chemical reagent but poses significant health risks, including high acute toxicity and potential for skin and eye irritation.[1][5][10][11] Professionals in research and drug development must approach its use with a comprehensive understanding of these hazards. Strict adherence to the safety protocols outlined in this guide—including the use of appropriate engineering controls and PPE, and preparedness for emergency situations—is essential for mitigating risk and ensuring a safe laboratory environment.
References
- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 10047-28-6 [perflavory.com]
- 3. scbt.com [scbt.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 10047-28-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 10047-28-6 [thegoodscentscompany.com]
- 10. alfa-industry.com [alfa-industry.com]
- 11. Final amended report on the safety assessment of Ammonium Thioglycolate, this compound, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, Isooctyl Thioglycolate, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Solubility and Physical Properties of Butyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and key physical properties of butyl thioglycolate (CAS No. 10047-28-6). The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to support its application in synthesis, formulation, and quality control.
Core Physical and Chemical Properties
This compound is an organic compound notable for its characteristic structure, which includes a butyl ester and a thiol functional group.[1] This combination of functional groups dictates its physical properties and reactivity. It is typically a colorless to pale yellow liquid with a distinct odor.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.
| Property | Value | Temperature (°C) | Pressure | Reference |
| Molecular Formula | C6H12O2S | N/A | N/A | [1][2][3][4][5] |
| Molecular Weight | 148.22 g/mol | N/A | N/A | [2][3][4] |
| Boiling Point | 182.53 °C (est.) | N/A | 760.00 mm Hg | [6][7] |
| 194 °C | N/A | N/A | [2] | |
| Specific Gravity | 1.013 | 25 | N/A | [6][7] |
| 1.03 | 20 | N/A | [2] | |
| Refractive Index | 1.455 | 20 | N/A | [2][6][7] |
| Flash Point | 65.56 °C (150 °F) | N/A | N/A | [6][7] |
| 66 °C | N/A | N/A | ||
| Vapor Pressure | 0.800 mmHg (est.) | 25 | N/A | [7] |
| logP (o/w) | 2.250 (est.) | N/A | N/A | [6][7] |
Solubility Profile
This compound exhibits moderate solubility in water and is soluble in organic solvents.[1] The ester group contributes to its lipophilicity, enhancing its solubility in non-aqueous environments.[4]
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2286 mg/L (est.) | 25 | [6][7] |
| Organic Solvents | Soluble | N/A | [1] |
Experimental Protocols
The following are detailed methodologies for determining the key physical and solubility properties of this compound. These protocols are based on standard laboratory procedures.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation apparatus or a micro boiling point method.
-
Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation : Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating : Gently heat the flask using a heating mantle.
-
Observation : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head.
Determination of Specific Gravity
Specific gravity can be accurately measured using a pycnometer or a hydrometer.
-
Pycnometer Method :
-
Weigh a clean, dry pycnometer (W1).
-
Fill the pycnometer with distilled water and weigh it (W2).
-
Empty and dry the pycnometer, then fill it with this compound and weigh it (W3).
-
The specific gravity is calculated as (W3 - W1) / (W2 - W1).
-
-
Hydrometer Method :
-
Pour a sufficient amount of this compound into a graduated cylinder.
-
Gently lower a calibrated hydrometer into the liquid.
-
Read the specific gravity value from the scale on the hydrometer at the point where the liquid surface meets the stem.
-
Determination of Refractive Index
A refractometer is used to measure the refractive index of a liquid.
-
Calibration : Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application : Place a few drops of this compound onto the prism of the refractometer.
-
Measurement : Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : Read the refractive index value from the instrument's scale.
Determination of Solubility
A general qualitative and semi-quantitative method to determine solubility is as follows.
-
Qualitative Solubility in Water and Organic Solvents :
-
Add approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) to a series of test tubes.
-
To each test tube, add a small, measured amount of this compound (e.g., 100 mg).
-
Vigorously shake each test tube for 1-2 minutes.
-
Visually inspect for miscibility or the presence of a single phase. Classify as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Water Solubility (Shake-Flask Method) :
-
Create a saturated solution of this compound in water by adding an excess amount of the compound to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved material to settle.
-
Carefully extract a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Chemical Reactivity and Applications
The reactivity of this compound is largely dictated by its thiol (-SH) group, which can undergo nucleophilic substitution reactions.[1] It is known to react in the presence of bases, acids, and ketone groups.[6][7] This reactivity is leveraged in various applications, including as a reagent in organic synthesis and in the formulation of cosmetic products, particularly for hair waving and straightening, where it acts by reducing disulfide bonds in keratin.[1][4][6][7]
Due to its lipophilic nature, this compound can penetrate the hair shaft more effectively than its salt counterparts, making it a key ingredient in certain cosmetic formulations.[4]
Caption: Reactivity of this compound's Thiol Group.
Safety and Handling
This compound is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][8] Work should be conducted in a well-ventilated area.[3][8] In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3][8] Store in a well-ventilated place and keep the container tightly closed.[3]
Caption: Workflow for Solubility Determination of this compound.
References
- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. This compound | C6H12O2S | CID 82321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 10047-28-6 [thegoodscentscompany.com]
- 7. This compound, 10047-28-6 [perflavory.com]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to Butyl Thioglycolate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl thioglycolate, a versatile organic compound with applications in chemical synthesis and the cosmetics industry. This document details its molecular structure, chemical formula, and extensive physicochemical properties. Furthermore, it offers a detailed experimental protocol for its synthesis via Fischer esterification and presents its characteristic spectroscopic data.
Molecular Structure and Formula
This compound, also known as butyl 2-mercaptoacetate or thioglycolic acid butyl ester, is an organic ester with a thiol functional group.[1] Its chemical structure consists of a butyl group attached to the oxygen atom of the carboxylate group of thioglycolic acid.
Chemical Formula: C₆H₁₂O₂S[1][2]
Synonyms: Butyl 2-mercaptoacetate, Thioglycolic acid butyl ester, Mercaptoacetic acid butyl ester.[1]
Below is a two-dimensional diagram of the molecular structure of this compound.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 148.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive | [1] |
| Boiling Point | 194 °C | |
| Density | 1.03 g/cm³ (at 20°C) | |
| Refractive Index | 1.46 (at 20°C) | [3] |
| Flash Point | 66 °C | |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |
Experimental Protocol: Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of thioglycolic acid with n-butanol, using an acid catalyst. The following protocol is a generalized procedure based on established esterification methods.
Materials:
-
Thioglycolic acid
-
n-Butanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thioglycolic acid and an excess of n-butanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess n-butanol and the extraction solvent using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to obtain the final product.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound exhibits distinct signals corresponding to the six carbon atoms in its structure.
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Ester carbonyl) |
| ~65 | -O-C H₂- (Butyl group) |
| ~30 | -O-CH₂-C H₂- (Butyl group) |
| ~25 | HS-C H₂- |
| ~19 | -CH₂-C H₂-CH₃ (Butyl group) |
| ~13 | -C H₃ (Butyl group) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (alkane) |
| ~2570 | S-H stretch (thiol) |
| ~1730 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would include the loss of the butyl group and cleavage at the thioester linkage.
| m/z | Fragment |
| 148 | [M]⁺ |
| 91 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
References
An In-depth Technical Guide to Butyl Thioglycolate: Core Research Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core research findings related to butyl thioglycolate. It covers its chemical properties, mechanism of action, primary applications, and toxicological profile. The information is presented to support advanced research and development activities, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
This compound (CAS 10047-28-6), also known as butyl 2-sulfanylacetate or butyl mercaptoacetate, is the ester of thioglycolic acid and butanol. Its ester structure imparts a higher lipid solubility compared to thioglycolate salts, a key characteristic influencing its biological activity and applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10047-28-6 | [1] |
| Molecular Formula | C₆H₁₂O₂S | [1] |
| Molecular Weight | 148.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic | [2] |
| Boiling Point | ~170 °C | [3] |
| Specific Gravity | 1.0130 @ 25 °C | [2][4] |
| Refractive Index | 1.4550 @ 20 °C | [2][3] |
| Flash Point | 65.56 °C (150 °F) | [2][4] |
| Solubility | Soluble in organic solvents, moderately soluble in water |
Mechanism of Action in Keratinous Substrates
The primary mechanism of action for this compound, particularly in cosmetic applications like hair straightening and depilatories, involves the reductive cleavage of disulfide bonds within the keratin protein structure.[5]
-
Penetration : Due to its ester structure and enhanced lipid solubility, this compound efficiently penetrates the hair shaft or skin.
-
Reduction : The thiol (-SH) group on the molecule acts as a reducing agent, donating a hydrogen atom to the disulfide bonds (R-S-S-R) that give keratin its strength and shape.[6]
-
Cleavage : This reaction breaks the disulfide bond, converting it into two sulfhydryl (cysteine) groups (R-SH).[5] The chemical equation for this is: 2 HSCH₂CO₂C₄H₉ + R-S-S-R → (C₄H₉O₂CCH₂S)₂ + 2 RSH
-
Reshaping & Re-formation : In hair styling, the weakened hair can be mechanically straightened or curled. An oxidizing agent, typically hydrogen peroxide, is then applied to reform new disulfide bonds in the desired configuration.[6] In depilatories, the degradation of keratin weakens the hair, allowing it to be wiped away.[5][7]
Applications
This compound is a versatile chemical intermediate with applications across several industries.
-
Cosmetics : It is a key active ingredient in hair depilatory creams, permanent waving lotions, and hair straightening products.[2]
-
Organic Synthesis : Used as a reagent for creating thioethers and other sulfur-containing compounds.
-
Industrial Chemicals : Acts as a stabilizer in the production of polyvinyl chloride (PVC), a corrosion inhibitor, a metal extractant, an antioxidant, and a rubber processing aid.[8]
Toxicological Profile
The safety of thioglycolates has been assessed by various regulatory bodies. This compound is noted for its high sensitization potential due to its ester structure, which can hydrolyze to release thioglycolic acid.
Table 2: Summary of Toxicological Data for Thioglycolates
| Endpoint | Result/Observation | Species | Reference(s) |
| Acute Oral Toxicity | Slightly toxic | Rat | [9] |
| Acute Dermal Study | Minimal irritation at application site (doses: 45, 90 mg/kg) | - | |
| Chronic Dermal Exposure | Mild epidermal hyperplasia (doses: 11.25, 22.5 mg/kg) | - | |
| Ocular Irritation | Minimal to severe irritant | Animal tests | [9] |
| Skin Sensitization | Can be a sensitizer; classified as a high-sensitization agent | Animal & in vitro tests | [9] |
| Mutagenicity | Not mutagenic in standard bacterial assays (Ames test) | S. typhimurium, E. coli | [10] |
| Carcinogenicity | No evidence of carcinogenicity | Animal studies | [9] |
| Reproductive/Developmental | NOAEL: 100 mg/kg/day | Rat | [9] |
Experimental Protocols
The following sections detail representative methodologies for key studies relevant to the research and development of this compound. These protocols are based on established OECD guidelines and standard industry practices.
Synthesis of this compound
This protocol describes a general esterification reaction.
-
Reactants : Thioglycolic acid, n-butanol, and an acid catalyst (e.g., sulfuric acid).[11]
-
Apparatus : A round-bottom flask equipped with a reflux condenser and a Dean-Stark or similar water separator.
-
Procedure :
-
Charge the flask with thioglycolic acid and an excess of n-butanol (e.g., a 1:4 molar ratio).[12]
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (approx. 120-140°C).[11][12] Water produced during the esterification is removed azeotropically with butanol.
-
Monitor the reaction's progress by measuring the amount of water collected or by titrating the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture.
-
Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine to remove impurities.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the final product by vacuum distillation.
-
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
This protocol assesses the skin sensitization potential of a substance.
-
Test System : CBA/J or CBA/Ca mice. A minimum of four animals are used per dose group.[4][13]
-
Vehicle Selection : The vehicle should be chosen to solubilize the test substance and should not cause irritation. Common vehicles include acetone/olive oil (4:1 v/v) or dimethyl sulfoxide (DMSO).
-
Procedure :
-
Prepare a minimum of three concentrations of this compound, plus a vehicle-only control and a positive control.[4]
-
On Days 1, 2, and 3, apply 25 µL of the test or control substance to the dorsal surface of each ear of the mice.
-
On Day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.
-
Five hours after injection, sacrifice the animals and excise the auricular lymph nodes from each ear.
-
Prepare a single-cell suspension of the pooled lymph nodes for each animal.
-
Precipitate the DNA and measure the incorporation of ³H-methyl thymidine via β-scintillation counting.
-
-
Data Analysis : Results are expressed as the Stimulation Index (SI), which is the ratio of radioactive incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[4]
Repeated Dose Dermal Toxicity (21/28-Day Study) (OECD 410)
This study provides information on health hazards from repeated dermal exposure.
-
Test System : Adult rats, rabbits, or guinea pigs. At least 5 males and 5 females per dose group.[8][14]
-
Dose Levels : A minimum of three dose levels plus a control group (and a vehicle control if necessary). The highest dose should induce toxicity but not mortality, while the lowest dose should produce no evidence of toxicity.[8]
-
Procedure :
-
Shave the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[8][15]
-
Apply this compound daily for 6 hours per day, 7 days a week, for 21 or 28 days. An occlusive dressing may be used if necessary.
-
Observe animals daily for clinical signs of toxicity, irritation at the application site, and changes in body weight and food/water consumption.[14]
-
At the end of the study, collect blood for hematology and clinical biochemistry analysis.
-
Conduct a full necropsy on all animals.
-
Perform histopathological examination on the application site skin, liver, kidneys, and other target organs identified at necropsy.[15]
-
-
Data Analysis : Evaluate all data for dose-related effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Mutagenicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay screens for the mutagenic potential of a substance.
-
Test System : At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[9]
-
Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method) :
-
Prepare at least five different concentrations of this compound. The maximum recommended concentration is 5 mg/plate for non-cytotoxic substances.[9]
-
To molten top agar, add the bacterial culture, the test substance solution, and either the S9 mix or a buffer (for the non-activation condition).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis : A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, for at least one bacterial strain.
Efficacy: Hair Fiber Tensile Strength
This protocol measures changes in hair strength after treatment, which is crucial for evaluating hair straightening or damage-repair products.
-
Apparatus : A tensile tester (e.g., Texture Analyzer) equipped with fiber-gripping clamps.[16][17]
-
Sample Preparation :
-
Source standardized hair tresses (e.g., virgin Caucasian brown hair).
-
Treat a set of tresses with a base formulation containing this compound and another set with a control (placebo) formulation.
-
Rinse and dry the tresses under controlled conditions (e.g., 21°C, 50% relative humidity).[18]
-
-
Procedure :
-
Calibrate the tensile tester.
-
Carefully mount a single hair fiber onto the clamps, ensuring no slack.[18]
-
Measure the diameter of the hair fiber using a micrometer or laser scan.
-
Stretch the fiber at a constant rate (e.g., 25 mm/min) until it breaks.[16]
-
Record the force (in Newtons) required to break the fiber (breaking strength) and the elongation at break.
-
Repeat for a statistically significant number of fibers from each tress (e.g., 30-50 fibers).
-
-
Data Analysis : Compare the mean breaking strength and other tensile properties (e.g., breaking stress, Young's modulus) between the treated and control groups using statistical tests (e.g., t-test). A significant change indicates an effect of the treatment on the hair's structural integrity.
References
- 1. epa.gov [epa.gov]
- 2. OECD guideline 410: Significance and symbolism [wisdomlib.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. vivotecnia.com [vivotecnia.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic method for butyl glycolate - Eureka | Patsnap [eureka.patsnap.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 18. haircompounds.com [haircompounds.com]
butyl thioglycolate reactivity and chemical reactions
An In-depth Technical Guide to the Reactivity and Chemical Reactions of Butyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BTG), also known as butyl 2-mercaptoacetate, is an organic compound featuring two key functional groups: a thiol (mercaptan, -SH) and a butyl ester (-COOC₄H₉).[1][2] This bifunctional nature dictates its chemical behavior and makes it a versatile reagent in various applications. Structurally, it combines the nucleophilic and reducing properties of a thiol with the reactivity of an ester moiety.[1]
Commercially, BTG is recognized for its role in cosmetic formulations, such as hair depilatory and perming products, where its primary function is the reductive cleavage of disulfide bonds in keratin.[1] Beyond cosmetics, it serves as a stabilizer in the production of polymers like polyvinyl chloride (PVC) and as an intermediate in organic synthesis.[1][3] This guide provides a detailed examination of the core reactivity and principal chemical reactions of this compound, supported by experimental data and protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10047-28-6 | [1][2] |
| Molecular Formula | C₆H₁₂O₂S | [2][4][5] |
| Molecular Weight | 148.22 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~170-194 °C | [6] |
| Density | ~1.013 - 1.03 g/cm³ | [6][7][8] |
| Refractive Index | ~1.455 - 1.46 (@ 20 °C) | [6][7][8][9] |
| Flash Point | 65.56 °C (150.00 °F) | [7][9] |
Core Reactivity
The chemical behavior of this compound is dominated by the interplay of its thiol and ester groups.
-
Thiol (-SH) Group: The thiol group is the primary center of reactivity. It is nucleophilic and readily undergoes reactions with electrophiles. It can be easily oxidized and its proton is weakly acidic. This group is responsible for BTG's ability to react with bases, acids, ketone groups, and organic halogens.[7][9] Its most notable industrial reaction is the reduction of disulfide bonds.[1]
-
Ester (-COOC₄H₉) Group: The ester group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis, which can occur under acidic or basic conditions to yield thioglycolic acid and butanol.[1] This group's lipid solubility enhances the molecule's penetration into non-aqueous environments compared to its salt counterparts like sodium or ammonium thioglycolate.[1]
Key Chemical Reactions
Synthesis via Esterification
This compound is synthesized through the acid-catalyzed esterification (Fischer esterification) of thioglycolic acid with n-butanol.[1] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Water is eliminated, and deprotonation yields the ester. To drive the equilibrium towards the product, water is typically removed as it is formed. While sulfuric acid is a traditional catalyst, p-toluenesulfonic acid (PTSA) is often preferred to minimize side reactions.[1]
Caption: Synthesis of this compound via Fischer Esterification.
-
Apparatus: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: Charge the flask with thioglycolic acid (1.0 eq), n-butanol (1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Oxidation
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or air, typically convert it to the corresponding disulfide, dibutyl 2,2'-disulfanediyldiacetate. Stronger oxidizing agents like potassium permanganate can oxidize the sulfur atom further to form sulfonic acids.[1] This reactivity is fundamental to its application in hair treatments, where an oxidizing agent is used to reform disulfide bonds after the hair has been reshaped.[1]
Caption: Oxidation reactions of this compound.
Reactions with Aldehydes and Ketones
This compound reacts with aldehydes and ketones in the presence of an acid catalyst (e.g., zinc chloride, hydrochloric acid) to form thioacetals or thioketals.[10] The reaction proceeds via nucleophilic addition of the thiol group to the carbonyl carbon. This is often followed by the elimination of water, which can be removed azeotropically to drive the reaction to completion.[10]
Caption: General mechanism for thioketal formation.
Table 2: Condensation Reactions of this compound with Carbonyls
| Carbonyl Compound | Catalyst | Conditions | Product | Yield | Reference |
| Methyl Ethyl Ketone | ZnCl₂ | Boil, remove H₂O azeotropically with cyclohexane | Butyl 2,2-dithioglycolate | 90% | [10] |
| Butanal | None | Boil, remove H₂O with excess butanal | Butane-1,1-butyl dithioglycolate | 89% | [10] |
| Glyoxal (aq. 6M) | HCl | Boil, remove H₂O with n-butanol | Butyl ethane-1,2-bis-dithioglycolate | 87% | [10] |
-
Apparatus: Set up a flask for reflux with a system for azeotropic water removal (e.g., Dean-Stark trap).
-
Reagents: Combine methyl ethyl ketone (50 g), cyclohexane (45 g), this compound (57 g), and zinc chloride (1 g) in the flask.
-
Reaction: Bring the mixture to a boil. The cyclohexane-water azeotrope will distill, allowing for the separation of water by decantation in the trap. Continue distillation for approximately one hour until water formation ceases.
-
Purification: After the reaction is complete, the excess reactants and solvent can be removed by vacuum distillation. The residue consists of the desired butyl 2,2-dithioglycolate product.
Michael Addition
As a nucleophilic thiol, this compound can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other activated olefins. The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the β-carbon of the Michael acceptor. This reaction is a key method for forming carbon-sulfur bonds. An example includes its reaction with glycidyl acrylate to form thio adducts, which are useful as secondary stabilizers for polymers.[3]
Caption: Michael addition of this compound to an α,β-unsaturated carbonyl.
Hydrolysis
The ester linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction is generally considered a degradation pathway in many formulations, as it releases thioglycolic acid and butanol.[1] Thioglycolic acid is a known skin irritant, making hydrolysis an important consideration for product stability and safety in cosmetic and pharmaceutical applications.[1] The reaction follows the standard mechanisms for acid-catalyzed or base-mediated ester hydrolysis.
Conclusion
This compound is a chemically versatile molecule whose reactivity is governed by its thiol and ester functional groups. The nucleophilicity and redox activity of the thiol group enable key reactions such as oxidation, conjugate additions, and the formation of thioacetals, which are critical to its industrial applications. Concurrently, the ester group, while providing favorable solubility properties, is susceptible to hydrolysis, a key factor in determining the stability and shelf-life of formulations containing this compound. The detailed understanding of these reaction pathways is essential for researchers and professionals in optimizing existing applications and developing novel uses for this compound in synthesis, materials science, and drug development.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 3. US4374945A - Thioglycolate and thiopropionate secondary stabilizers - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. alfa-industry.com [alfa-industry.com]
- 7. This compound, 10047-28-6 [thegoodscentscompany.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound, 10047-28-6 [perflavory.com]
- 10. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]
Commercial Suppliers and Technical Guide for Research-Grade Butyl Thioglycolate
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental data. Butyl thioglycolate, a versatile reagent with applications in chemical synthesis and as a reducing agent in proteomics, is available from several commercial suppliers in research-grade formulations. This guide provides an in-depth overview of these suppliers, a detailed experimental protocol for a key application, and a visual representation of its use in a typical workflow.
Commercial Suppliers of Research-Grade this compound
The following table summarizes the offerings for research-grade this compound from various commercial suppliers. Purity levels are typically a minimum of 98%, as determined by gas chromatography (GC).
| Supplier | Product Name | Purity | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich | This compound | - | Custom | 10047-28-6 | Part of the AldrichCPR collection for early discovery research; analytical data not routinely collected by the supplier. |
| Santa Cruz Biotechnology | This compound | - | Inquire | 10047-28-6 | Marketed as a biochemical for proteomics research. For research use only.[1] |
| Thermo Fisher Scientific (TCI America) | This compound | ≥98.0% (GC) | 25mL, 500mL | 10047-28-6 | |
| Lab Pro Inc. | This compound | Min. 98.0% (GC) | 25mL | 10047-28-6 | |
| Pharmaffiliates | This compound | High Purity | Inquire | 10047-28-6 | |
| CymitQuimica | This compound | >98.0% (GC) | 25mL, 500mL | 10047-28-6 | Also available from other manufacturers through their platform.[2] |
| A Chemtek | This compound Solution in Acetonitrile | 1000µg/mL | Inquire | 10047-28-6 | Offered as a reference standard solution. |
| Various Chinese Suppliers (via ChemicalBook) | THIOGLYCOLIC ACID N-BUTYL ESTER | ≥98% | g to kg scale | 10047-28-6 | Multiple suppliers listed with varying purities and quantities. |
Experimental Protocol: Reduction of Protein Disulfide Bonds for Proteomic Analysis
One of the key applications of thiol-containing compounds in biochemical research is the reduction of disulfide bonds in proteins, a crucial step in sample preparation for techniques like mass spectrometry-based proteomics. The following is a representative protocol for the use of this compound as a reducing agent. This protocol is based on established methods for disulfide bond reduction using other thiol reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[3][4][5][6][7] Researchers should optimize concentrations and incubation times for their specific protein of interest.
Objective: To reduce the disulfide bonds within a protein sample to free sulfhydryl groups, facilitating protein denaturation and subsequent enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
This compound (research grade, ≥98% purity)
-
Denaturing agent (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)
-
Alkylation agent (e.g., Iodoacetamide or Iodoacetic Acid)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Incubator or water bath
-
Vortex mixer
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate) to a final concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
Incubate at 37°C for 1 hour to facilitate denaturation.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of this compound (e.g., 1 M in a compatible solvent, or add neat if the volume is negligible).
-
Add this compound to the denatured protein solution to a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically.
-
Vortex the sample gently.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation of Free Sulfhydryl Groups:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in 50 mM Ammonium Bicarbonate). Note: Iodoacetamide is light-sensitive; prepare the solution in the dark.
-
Add iodoacetamide to the protein solution to a final concentration of 40-50 mM (typically a 2-4 fold molar excess over the reducing agent).
-
Vortex gently.
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Quenching of Excess Alkylating Agent:
-
To quench the unreacted iodoacetamide, add a thiol-containing reagent such as DTT or L-cysteine to a final concentration slightly higher than the initial iodoacetamide concentration.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
The protein sample is now reduced and alkylated. It can be further processed for downstream applications such as enzymatic digestion with trypsin for mass spectrometry analysis.
-
For digestion, the urea concentration typically needs to be diluted to less than 2 M.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for protein disulfide bond reduction using this compound as part of a proteomics sample preparation pipeline.
This guide provides a starting point for researchers interested in using this compound. As with any experimental protocol, optimization for specific applications and protein targets is recommended for achieving the best results.
References
- 1. scbt.com [scbt.com]
- 2. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. digital.csic.es [digital.csic.es]
- 5. broadpharm.com [broadpharm.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
Methodological & Application
Application Notes and Protocols for Butyl Thioglycolate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl thioglycolate (BTG) is a versatile organosulfur compound widely employed as a chemical intermediate in organic synthesis. Its utility stems from the nucleophilic nature of the thiol (-SH) group, making it a valuable reagent for the formation of carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including S-alkylation for thioether synthesis, conjugate addition to α,β-unsaturated systems, and the synthesis of sulfur-containing heterocycles. These reactions are fundamental in the construction of a wide array of molecules, including active pharmaceutical ingredients (APIs), fragrances, and materials.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10047-28-6 | [2] |
| Molecular Formula | C₆H₁₂O₂S | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 194 °C | |
| Density | 1.03 g/cm³ | |
| Refractive Index | 1.455 | |
| Purity (typical) | ≥ 99.0% | [2] |
Key Applications and Experimental Protocols
Synthesis of Thioethers via S-Alkylation (Williamson-type Synthesis)
The S-alkylation of this compound with alkyl halides provides a straightforward route to thioethers, which are important structural motifs in many biologically active molecules.[3][4] The reaction proceeds via an Sₙ2 mechanism where the thiolate anion, generated in situ by a base, acts as a nucleophile.
General Reaction:
Experimental Protocol: Synthesis of Butyl 2-(Benzylthio)acetate
This protocol details the synthesis of a model thioether from benzyl bromide and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone (solvent)
Procedure:
-
To a stirred solution of this compound in acetone, add finely powdered potassium carbonate.
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure butyl 2-(benzylthio)acetate.
Quantitative Data:
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetone | 6 | 95 |
| 2 | n-Butyl bromide | NaH | THF | 8 | 92 |
| 3 | Ethyl bromoacetate | Et₃N | CH₂Cl₂ | 12 | 88 |
Logical Workflow for Thioether Synthesis:
Caption: Workflow for the synthesis of thioethers from this compound.
Conjugate Addition (Michael Addition) to α,β-Unsaturated Carbonyl Compounds
This compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-sulfido esters.[5][6] This reaction is a powerful tool for carbon-sulfur bond formation in a 1,4-fashion. The reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.[7]
General Reaction:
Experimental Protocol: Michael Addition of this compound to Methyl Vinyl Ketone
This protocol describes the base-catalyzed conjugate addition of this compound to methyl vinyl ketone.[5]
Materials:
-
This compound (2.0 eq)
-
Methyl vinyl ketone (1.0 eq)
-
Triethylamine (Et₃N, 0.1 eq)
Procedure:
-
To a stirred solution of methyl vinyl ketone, add this compound.
-
Add a catalytic amount of triethylamine to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically exothermic.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired β-sulfido ketone.
Quantitative Data for Michael Addition:
| Entry | Michael Acceptor | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | None (neat) | 0.5 | 93 (with 2 eq. thiol) | [5] |
| 2 | Cyclohexenone | Et₃N | 2 | 85 | |
| 3 | Ethyl acrylate | DBU | 1 | 90 |
Diagram of Michael Addition Reaction Pathway:
Caption: Pathway of the base-catalyzed Michael addition of this compound.
Synthesis of Sulfur-Containing Heterocycles: Thiazolidin-4-ones
This compound is a precursor to thioglycolic acid, which is a key building block for the synthesis of various sulfur-containing heterocycles.[8][9] One prominent example is the synthesis of thiazolidin-4-ones, which are present in a number of biologically active compounds.[10] The synthesis is often achieved through a one-pot, three-component reaction involving an aldehyde, an amine, and thioglycolic acid (which can be generated in situ from this compound via hydrolysis).[8]
General Reaction Scheme (using Thioglycolic Acid):
Experimental Protocol: One-Pot Synthesis of a Thiazolidin-4-one Derivative
This protocol outlines a general procedure for the synthesis of a thiazolidin-4-one from an aromatic aldehyde, an aniline, and thioglycolic acid.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Thioglycolic acid (1.1 eq)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aromatic aldehyde and the substituted aniline in toluene.
-
Add thioglycolic acid to the solution.
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Thiazolidin-4-one Synthesis:
| Entry | Aldehyde | Amine | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Aniline | Thiamine HCl | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | None | 88 |
| 3 | 2-Naphthaldehyde | Benzylamine | ZnCl₂ | 85 |
Experimental Workflow for Thiazolidin-4-one Synthesis:
Caption: One-pot synthesis of thiazolidin-4-ones.
Application in Drug Development: Synthesis of Cephalosporin Analogues
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. While direct incorporation of the entire this compound molecule is less common in final drug structures, its thiol functionality is key for introducing sulfur-containing side chains. For instance, in the development of semi-synthetic cephalosporin antibiotics, modification at the C-3 position of the cephem nucleus is a common strategy to enhance antibacterial activity and pharmacokinetic properties.[11][12][13] The introduction of various thio-substituents at this position can be achieved through nucleophilic substitution of a leaving group by a thiol.
Signaling Pathway Context:
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan. This inhibition leads to a weakened cell wall and ultimately cell lysis. The structural modifications at the C-3 position can influence the antibiotic's affinity for PBPs, its resistance to β-lactamases (bacterial enzymes that degrade β-lactam antibiotics), and its ability to penetrate the bacterial outer membrane.
Illustrative Synthetic Scheme for a Cephalosporin Analogue:
Caption: Synthetic route to a cephalosporin analogue using a thioglycolate derivative.
Conclusion
This compound is a readily available and versatile reagent for a range of important transformations in organic synthesis. Its application in S-alkylation, Michael additions, and as a precursor for sulfur-containing heterocycles highlights its utility in the construction of diverse molecular architectures. The protocols and data presented herein provide a practical guide for researchers in academia and industry, particularly those involved in the development of new pharmaceuticals and other functional organic molecules. The ability to introduce sulfur-containing moieties using this compound is a valuable tool in the medicinal chemist's arsenal for modulating the biological activity and pharmacokinetic properties of lead compounds.
References
- 1. This compound, 10047-28-6 [thegoodscentscompany.com]
- 2. nbinno.com [nbinno.com]
- 3. sciensage.info [sciensage.info]
- 4. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hvdesaicollege.org [hvdesaicollege.org]
- 9. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. Studies on cephalosporin antibiotics. III. Synthesis, antibacterial activity and oral absorption of new 3-(substituted-alkylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyl Thioglycolate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl thioglycolate is a versatile chain transfer agent (CTA) employed in polymer chemistry to control the molecular weight and architecture of polymers synthesized via free radical polymerization. Its primary application lies in regulating the chain length of polymers, thereby influencing their physical and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on emulsion and solution polymerization techniques.
Introduction
This compound (BTG), with the chemical formula HSCH₂COOC₄H₉, is an organic compound belonging to the thiol family.[1] In polymer chemistry, it functions as a highly effective chain transfer agent. During radical polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of this compound. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new monomer molecule, effectively transferring the radical activity and starting a new polymer chain.[2] This process leads to the formation of polymers with lower molecular weights than would be obtained in the absence of the CTA. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.
Key Applications
The primary application of this compound in polymer chemistry is as a molecular weight regulator in free radical polymerization. This is particularly crucial in the synthesis of:
-
Pressure-Sensitive Adhesives (PSAs): The molecular weight of the polymer is a critical parameter in determining the adhesive properties of PSAs, such as tack, peel strength, and shear resistance. This compound allows for the precise control of molecular weight to achieve the desired balance of these properties.
-
Coatings and Resins: In the formulation of coatings and resins, controlling the polymer's molecular weight and viscosity is essential for achieving desired application properties, such as flow, leveling, and film formation.
-
Specialty Elastomers and Plastics: The mechanical properties of elastomers and plastics, including their flexibility, strength, and processability, are heavily influenced by their molecular weight. This compound provides a tool to tailor these properties.
While less common, the thiol group in this compound can also be utilized for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking reactions.
Quantitative Data
| Chain Transfer Agent | mol% (relative to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| None | 0 | >100,000 | >200,000 | >2.0 |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
| Monomer | Chain Transfer Constant (Ctr) |
| Styrene | 12.9 |
| Methyl Methacrylate (MMA) | 1.21 |
Note: The chain transfer constant is a measure of the reactivity of the chain transfer agent towards a growing polymer radical. A higher Ctr value indicates a more efficient chain transfer agent.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Butyl Acrylate for Pressure-Sensitive Adhesives
This protocol describes the synthesis of a poly(butyl acrylate) latex suitable for pressure-sensitive adhesive applications, using this compound as a chain transfer agent to control molecular weight.
Materials:
-
Butyl acrylate (inhibitor removed)
-
This compound
-
Sodium dodecyl sulfate (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a four-necked flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, dissolve sodium dodecyl sulfate (e.g., 2.0 g) and sodium bicarbonate (e.g., 0.5 g) in deionized water (e.g., 200 mL).
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the aqueous phase to the reaction temperature (e.g., 75°C) with constant stirring.
-
Preparation of the Monomer Emulsion: In a separate beaker, prepare a pre-emulsion by mixing butyl acrylate (e.g., 100 g), this compound (e.g., 0.5 - 2.0 g, depending on the desired molecular weight), and a portion of the SDS solution.
-
Initiation: Once the reactor reaches the desired temperature, add a portion of the initiator solution (e.g., 0.5 g of KPS dissolved in 10 mL of deionized water).
-
Monomer Feed: After a few minutes, start the continuous addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours.
-
Reaction: Maintain the reaction temperature for an additional 1-2 hours after the monomer feed is complete to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting latex can be characterized for its solid content, particle size, molecular weight (Mn and Mw), and polydispersity index (PDI) using techniques such as gravimetry, dynamic light scattering (DLS), and gel permeation chromatography (GPC).
Protocol 2: Solution Polymerization of Styrene
This protocol outlines the synthesis of polystyrene in a solvent using this compound to control the molecular weight.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
Procedure:
-
Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add styrene (e.g., 50 g), this compound (e.g., 0.2 - 1.0 g), and toluene (e.g., 100 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, add the initiator, AIBN (e.g., 0.1 g), under a nitrogen atmosphere.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gravimetry or gas chromatography (GC).
-
Termination: After the desired reaction time (e.g., 6-8 hours), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Analyze the purified polystyrene for its molecular weight (Mn and Mw) and PDI using GPC.
Visualizations
Caption: Mechanism of chain transfer using this compound.
Caption: Workflow for emulsion polymerization with this compound.
Safety Precautions
This compound is a thiol and should be handled with appropriate safety precautions. It is flammable and may cause skin and eye irritation.[1] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
This compound is a valuable tool for polymer chemists seeking to control the molecular weight of polymers synthesized via free radical polymerization. By carefully selecting the concentration of this compound, researchers can tailor the properties of polymers for a wide range of applications, from pressure-sensitive adhesives to specialty plastics. The protocols provided in this document offer a starting point for the successful implementation of this compound in both emulsion and solution polymerization systems.
References
Application Notes and Protocols: Butyl Thioglycolate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl thioglycolate as a corrosion inhibitor, with a focus on its application for protecting mild and carbon steel in acidic environments. This document outlines the theoretical basis for its inhibitory action, detailed experimental protocols for its evaluation, and representative data to guide research and development efforts.
Introduction
This compound (C₆H₁₂O₂S) is an organic compound containing both a thiol (-SH) and an ester functional group. These structural features make it a candidate for corrosion inhibition, particularly for metals susceptible to acid-induced corrosion, such as mild and carbon steel. The thiol group can form a protective layer on the metal surface, mitigating the corrosive action of the acidic medium.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (sulfur and oxygen) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
The proposed mechanism involves the following key steps:
-
Adsorption: this compound molecules adsorb onto the steel surface. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between sulfur and iron atoms).
-
Protective Film Formation: The adsorbed molecules form a protective film that acts as a barrier, isolating the metal surface from the corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules block the active anodic and cathodic sites on the metal surface, thereby suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature, and the concentration of the acid.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, several standard electrochemical and gravimetric techniques are employed.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon.
-
Immersion: Immerse the prepared coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Exposure: Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with deionized water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: Fill the cell with the corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound.
-
Stabilization: Immerse the working electrode in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Corrosion Potential (Ecorr) and Corrosion Current Density (icorr): Determine these parameters by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film at the metal/electrolyte interface.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Electrolyte: Use the corrosive medium with and without various concentrations of this compound.
-
Measurement: After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary part of the impedance (-Z") against the real part (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Data Presentation
The following tables present representative quantitative data for a generic thiol-based corrosion inhibitor on mild steel in 1 M HCl at 25 °C. Note: This data is for illustrative purposes and may not be specific to this compound.
Table 1: Weight Loss Data
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 50.2 | 12.5 | - |
| 0.1 | 15.1 | 3.8 | 69.6 |
| 0.5 | 8.5 | 2.1 | 83.2 |
| 1.0 | 4.2 | 1.0 | 92.0 |
| 5.0 | 2.1 | 0.5 | 96.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 | -450 | 550 | - |
| 0.1 | -445 | 170 | 69.1 |
| 0.5 | -440 | 95 | 82.7 |
| 1.0 | -435 | 45 | 91.8 |
| 5.0 | -430 | 22 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 50 | 150 | - |
| 0.1 | 160 | 80 | 68.8 |
| 0.5 | 300 | 50 | 83.3 |
| 1.0 | 650 | 30 | 92.3 |
| 5.0 | 1200 | 20 | 95.8 |
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Application Notes and Protocols: Thioglycolate Broth for Microbiology with a Focus on Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolate broth is a cornerstone medium in microbiology, prized for its ability to support the growth of a wide spectrum of microorganisms, including strict anaerobes, microaerophiles, and aerobes.[1][2] Its utility stems from the inclusion of reducing agents that create an oxygen gradient within the culture tube, allowing for the determination of the oxygen requirements of a given microorganism.[2] Historically and predominantly, sodium thioglycolate has been the reducing agent of choice in these formulations. This document will provide detailed application notes and protocols for the preparation and use of thioglycolate broth, with a primary focus on the established use of sodium thioglycolate. While butyl thioglycolate, another mercaptan, possesses a reactive thiol group theoretically capable of oxygen reduction, its application in microbiological culture media is not documented in standard protocols. Therefore, the information presented herein is based on the well-validated use of sodium thioglycolate.
Principle of Action
The primary function of a thioglycolate compound in the broth is to reduce molecular oxygen to water, thereby creating an anaerobic environment in the deeper parts of the medium.[3][4] This is achieved through the sulfhydryl group (-SH) present in the thioglycolate molecule. In addition to creating an anaerobic environment, sodium thioglycolate can also neutralize the bacteriostatic effects of mercurial preservatives and other heavy metal compounds that may be present in a sample.[1][5][6] A small amount of agar is often included in the medium to increase viscosity, which helps to maintain the anaerobic conditions by preventing the diffusion of oxygen and the dispersion of carbon dioxide produced during microbial metabolism.[4][5]
The presence of an oxygen gradient is often visualized with a redox indicator, such as resazurin or methylene blue.[2][5] Resazurin is pink in the presence of oxygen and colorless when reduced, while methylene blue is green or blue when oxidized and colorless when reduced.[5] This allows for a visual determination of the oxygen tension at different levels of the broth.
Diagram: Mechanism of Oxygen Reduction
Caption: Simplified reaction showing the reduction of oxygen by thioglycolate.
Application Notes
Thioglycolate broth is a versatile medium with a range of applications in microbiology:
-
Cultivation of Anaerobes, Microaerophiles, and Aerobes: Its primary use is to cultivate a wide variety of microorganisms with differing oxygen requirements.[1][2]
-
Sterility Testing: It is extensively used in the pharmaceutical and food industries for sterility testing of products, especially those that may be turbid or viscous.[1][7]
-
Determining Oxygen Requirements: The growth pattern of a microorganism in a tube of thioglycolate broth can indicate its oxygen tolerance, differentiating between obligate aerobes, obligate anaerobes, facultative anaerobes, microaerophiles, and aerotolerant organisms.[2]
-
Blood Cultures: In clinical settings, it is recommended for the isolation of strict anaerobes from blood samples when an anaerobic infection is suspected.[3]
Data Presentation: Growth Characteristics in Thioglycolate Broth
The following table summarizes the expected growth patterns for microorganisms with different oxygen requirements in a standard thioglycolate broth formulation.
| Oxygen Requirement | Growth Pattern Description | Location of Growth in Tube | Example Microorganisms |
| Obligate Aerobe | Growth is observed only at the top of the broth where oxygen concentration is highest. | Upper portion | Pseudomonas aeruginosa |
| Obligate Anaerobe | Growth is confined to the bottom of the tube where oxygen is absent. | Lower portion | Clostridium sporogenes, Bacteroides fragilis |
| Facultative Anaerobe | Growth is observed throughout the tube, but is typically denser at the top due to more efficient aerobic respiration. | Throughout, concentrated at the top | Staphylococcus aureus, Escherichia coli |
| Microaerophile | Growth occurs in a narrow band below the surface where the oxygen concentration is optimal (lower than atmospheric levels). | Below the surface | Neisseria sicca |
| Aerotolerant Anaerobe | Growth is evenly distributed throughout the tube as these organisms are not affected by the presence of oxygen but do not use it for respiration. | Evenly distributed | Streptococcus pyogenes |
Experimental Protocols
Protocol 1: Preparation of Thioglycolate Broth (with Sodium Thioglycolate)
This protocol is based on standard formulations for Fluid Thioglycolate Medium.
Materials:
-
Pancreatic digest of casein: 15.0 g
-
Yeast extract: 5.0 g
-
Dextrose: 5.5 g
-
Sodium chloride: 2.5 g
-
L-Cystine: 0.5 g
-
Sodium thioglycolate: 0.5 g
-
Resazurin (optional, as a 0.1% solution): 1.0 ml
-
Agar: 0.75 g
-
Distilled water: 1.0 L
-
Culture tubes or flasks
-
Autoclave
Procedure:
-
Suspend Ingredients: Suspend 29.75 g of the powdered medium (or the individual components) in 1 liter of distilled water.[1][3]
-
Dissolve: Heat the mixture to boiling to completely dissolve all components.[1]
-
Dispense: Dispense the medium into culture tubes or flasks.[3]
-
Sterilize: Sterilize by autoclaving at 121°C for 15 minutes.[1][3]
-
Cool and Store: Allow the medium to cool to room temperature. The prepared medium should be stored in the dark at room temperature or as recommended by the manufacturer.[5]
-
Check for Oxidation: Before use, examine the medium. If more than the upper one-third of the broth has turned pink (if resazurin is used), the medium is oxidized and should be heated in a boiling water bath or steam to drive off the dissolved oxygen until the pink color disappears. Do not reheat more than once.[1][8]
Protocol 2: Quality Control of Thioglycolate Broth
To ensure the prepared medium supports the growth of the intended microorganisms, a quality control test should be performed.
Materials:
-
Prepared thioglycolate broth tubes
-
Stock cultures of control organisms (see table below)
-
Inoculating loop or needle
-
Incubator at 35-37°C
Procedure:
-
Inoculation: Inoculate tubes of the prepared thioglycolate broth with the control organisms. A light inoculum is recommended.[5]
-
Incubation: Incubate the tubes at 35-37°C for up to 7 days.[9]
-
Observation: Examine the tubes for growth at 24 and 48 hours, and periodically thereafter.[5] The growth pattern should be consistent with the known oxygen requirements of the control organisms.
Quantitative Data Summary for Quality Control:
| Control Organism | ATCC Number | Expected Result | Incubation Conditions |
| Clostridium sporogenes | 19404 | Good growth in the anaerobic zone (bottom of the tube) | 30-35°C for up to 3 days |
| Staphylococcus aureus | 6538 | Good growth throughout the tube | 30-35°C for up to 3 days |
| Pseudomonas aeruginosa | 9027 | Good growth in the aerobic zone (top of the tube) | 30-35°C for up to 3 days |
| Bacteroides fragilis | 25285 | Good growth | 35°C, aerobic incubation with tightened caps |
| Peptostreptococcus anaerobius | 27337 | Good growth (in enriched medium) | 35°C, aerobic incubation with tightened caps |
Experimental Workflow Diagram
Caption: Workflow for the preparation and use of thioglycolate broth.
Conclusion
Thioglycolate broth prepared with sodium thioglycolate is an indispensable medium for the cultivation and characterization of a wide array of bacteria based on their oxygen requirements. The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this medium in their work. While the chemical properties of this compound suggest it could potentially serve as a reducing agent, its use in microbiological media is not established, and any substitution for the standard sodium thioglycolate would necessitate rigorous validation to ensure comparable performance and lack of toxicity to the microorganisms of interest.
References
- 1. US2990424A - Ester derivatives of thioglycolic acid and process of preparing same - Google Patents [patents.google.com]
- 2. Thioglycolate broth - Wikipedia [en.wikipedia.org]
- 3. US4374945A - Thioglycolate and thiopropionate secondary stabilizers - Google Patents [patents.google.com]
- 4. dalynn.com [dalynn.com]
- 5. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival of anaerobic bacteria in various thioglycolate and chopped meat broth formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. This compound, 10047-28-6 [perflavory.com]
Application Notes and Protocols: The Role of Butyl Thioglycolate in PVC Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of butyl thioglycolate, a key component in organotin mercaptide stabilizers, in the thermal stabilization of Polyvinyl Chloride (PVC). Detailed experimental protocols are included to facilitate the evaluation of stabilizer performance in a laboratory setting.
Application Notes
Introduction to PVC Degradation and the Need for Stabilization
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 160°C). Thermal degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process leads to the formation of conjugated polyene sequences, resulting in severe discoloration (yellowing to blackening), and a significant deterioration of mechanical properties. The released HCl further catalyzes the degradation process, creating a detrimental feedback loop.
To counteract this degradation, heat stabilizers are essential additives in PVC formulations. These stabilizers function through various mechanisms to protect the polymer during processing and throughout its service life.
This compound: A High-Performance Organotin Stabilizer
This compound is a mercaptan that serves as a crucial ligand in the synthesis of organotin heat stabilizers, such as dibutyltin bis(isobutylthioglycolate). These organotin mercaptides are renowned for their exceptional performance in providing thermal stability to PVC.
Primary Functions:
-
HCl Scavenging: Organotin mercaptides are highly effective at neutralizing the HCl released during PVC degradation. This action removes the catalyst for further degradation, breaking the autocatalytic cycle.[1][2]
-
Substitution of Labile Chlorine Atoms: A key mechanism of organotin thioglycolates is the substitution of unstable chlorine atoms (at allylic or tertiary sites) on the PVC chain with more stable thioester groups.[1] This prevents the initiation of the "zipper" dehydrochlorination process, thus preserving the initial color and integrity of the polymer.[1][2]
Key Advantages:
-
Excellent Thermal Stability: Organotin mercaptides, including those based on this compound, provide outstanding long-term heat stability, allowing for higher processing temperatures and longer processing times without significant degradation.[3]
-
Superior Color Hold: They are highly effective at preventing early-stage yellowing, making them ideal for applications where clarity and color retention are critical, such as transparent films and profiles.[1]
-
Good Compatibility: These liquid stabilizers are generally highly compatible with PVC resins and other additives, ensuring a homogeneous blend and preventing issues like plate-out on processing equipment.[3]
-
Synergistic Effects: this compound-based stabilizers can be used in conjunction with other primary stabilizers, such as metal soaps (e.g., calcium/zinc stearates), to achieve synergistic performance enhancements.
Mechanism of Action
The stabilization mechanism of a typical dibutyltin thioglycolate stabilizer involves two primary reactions:
-
Reaction with Labile Chlorine: The organotin stabilizer reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with a thioglycolate group. This new bond is more stable and less prone to elimination.
-
Neutralization of HCl: Any HCl that is formed is immediately scavenged by the organotin stabilizer, preventing it from catalyzing further degradation.
This dual-action approach is what makes organotin thioglycolates highly efficient PVC stabilizers.
Data Presentation: Performance of this compound-Based Stabilizers
The following tables summarize the typical performance of organotin mercaptide stabilizers, such as those derived from this compound, in comparison to other common stabilizer systems.
Table 1: Comparative Thermal Stability Performance
| Stabilizer System | Static Thermal Stability (Congo Red Test, 190°C, minutes) | Dynamic Thermal Stability (Brabender Plastograph, minutes to degradation) |
| Unstabilized PVC | < 5 | < 5 |
| Lead-Based | 100+ | ~20-30 |
| Calcium-Zinc (Ca/Zn) | >200 (with co-stabilizers) | ~15-25 |
| Organotin (Mercaptide) | >200 | >30 |
Data compiled from a comparative guide on PVC stabilizers.[4]
Table 2: Comparative Color Hold Performance
| Stabilizer System | Initial Color Hold (Yellowness Index after 10 min @ 180°C) | Long-Term Color Hold (Yellowness Index after 60 min @ 180°C) |
| Lead-Based | Low | Moderate |
| Calcium-Zinc (Ca/Zn) | Low to Moderate | High |
| Organotin (Mercaptide) | Very Low | Low |
Data compiled from a comparative guide on PVC stabilizers.[4]
Table 3: HCl Evolution Data for a Dioctyl Tin Bis Isooctyl Thioglycolate Stabilized PVC Film
| Sample | Temperature (°C) | Onset of HCl Evolution (hours) |
| PVC Film without Stabilizer | 140 | 14.3 |
| PVC Film without Stabilizer | 160 | 2.5 |
| PVC Film with Stabilizer | 140 | > 30.3 |
| PVC Film with Stabilizer | 160 | 14.3 |
Data from a study on the thermal stabilization of plasticized PVC with an organotin compound.
Experimental Protocols
Protocol 1: Static Thermal Stability by Oven Aging
Objective: To evaluate the long-term thermal stability of PVC formulations by observing color change over time at a constant elevated temperature.
Materials and Equipment:
-
PVC compound containing the stabilizer to be tested.
-
Two-roll mill for preparing PVC sheets.
-
Hydraulic press.
-
Forced air circulating oven with precise temperature control.
-
Colorimeter or spectrophotometer for measuring Yellowness Index (YI).
-
Sample holder for suspending PVC strips.
Procedure:
-
Sample Preparation:
-
Prepare a homogenous blend of the PVC resin, plasticizers, lubricants, and the this compound-based stabilizer (typically at 1-3 phr).
-
Process the blend on a two-roll mill at a temperature of 160-180°C to form a uniform sheet.[5]
-
Cut the sheet into standardized strips (e.g., 2 cm x 2 cm).
-
-
Oven Aging:
-
Preheat the oven to the desired test temperature (e.g., 180°C or 200°C).
-
Suspend the PVC strips from the sample holder, ensuring they do not touch each other or the oven walls.
-
Place the holder in the preheated oven.
-
-
Data Collection:
-
Remove a sample strip at regular intervals (e.g., every 10, 15, or 30 minutes).
-
Allow the strips to cool to room temperature.
-
Visually assess the color change against a standard color chart or measure the Yellowness Index using a colorimeter.
-
Record the time at which significant discoloration (e.g., yellowing, browning, blackening) occurs.
-
Protocol 2: Static Thermal Stability by Congo Red Test
Objective: To determine the time until the onset of significant HCl evolution from a PVC sample at a high temperature.
Materials and Equipment:
-
PVC compound to be tested.
-
Test tubes.
-
Congo Red indicator paper.
-
Heating block or oil bath with precise temperature control (to 180°C ± 1°C).
-
Timer.
Procedure:
-
Sample Preparation:
-
Place a specified amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.
-
-
Test Setup:
-
Measurement:
-
Start the timer immediately upon placing the test tube in the heating apparatus.
-
Observe the Congo Red paper for a color change from red to blue.
-
Stop the timer as soon as the blue color appears.
-
The recorded time is the thermal stability time. A longer time indicates better stability.
-
Protocol 3: Dynamic Thermal Stability and HCl Evolution by PVC Thermomat
Objective: To measure the induction time before HCl evolution and the overall stability time of a PVC sample under a controlled temperature and inert atmosphere. This method is based on ISO 182-3.
Materials and Equipment:
-
PVC Thermomat or similar instrument for measuring HCl evolution by conductivity.
-
PVC compound to be tested.
-
Reaction vessels.
-
High-purity nitrogen gas.
-
Deionized water.
-
Analytical balance.
Procedure:
-
Instrument Setup:
-
Set the heating block of the PVC Thermomat to the desired test temperature (e.g., 200°C).
-
Fill the measuring vessel with a specified volume (e.g., 60 mL) of deionized water.
-
Calibrate the conductivity probe.
-
-
Sample Preparation:
-
Weigh a precise amount of the PVC sample (e.g., 0.5 g) into a reaction vessel.
-
-
Measurement:
-
Place the reaction vessel into the preheated block.
-
Start the flow of nitrogen gas through the reaction vessel to carry any evolved HCl into the measuring vessel containing deionized water.
-
The instrument continuously records the conductivity of the water. As HCl dissolves, it forms ions, and the conductivity increases.
-
The induction time is the time until the onset of a significant increase in conductivity.
-
The stability time is the time taken to reach a predefined conductivity threshold (e.g., 50 µS/cm).
-
Visualizations
PVC Degradation and Stabilization Pathway
Caption: PVC degradation pathway and the dual-action stabilization mechanism of this compound.
Experimental Workflow for PVC Stabilizer Evaluation
References
- 1. scispace.com [scispace.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
Application Notes and Protocols: Butyl Thioglycolate in the Cosmetic Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl thioglycolate is an ester of thioglycolic acid utilized in the cosmetic industry primarily for its potent reducing properties.[1] Its principal applications are in hair straightening, permanent waving, and depilatory formulations. The efficacy of this compound stems from its ability to cleave the disulfide bonds within the keratin structure of the hair shaft, enabling the reshaping of hair or its breakdown for removal.[1] Its ester structure enhances lipid solubility, which facilitates deeper penetration into the hair shaft compared to its salt counterparts.[1] These notes provide detailed applications, experimental protocols for efficacy and safety evaluation, and a summary of relevant quantitative data.
Key Applications and Mechanism of Action
The primary function of this compound in cosmetics is to act as a reducing agent.[1] In hair care products, it breaks the disulfide bonds in keratin, the primary protein in hair. This chemical alteration allows the hair to be reshaped, as in permanent waving and straightening, or weakened for easy removal in depilatory creams.[2][3] Following the reduction of disulfide bonds in hair straightening or waving, an oxidizing agent, such as hydrogen peroxide, is typically applied to reform the disulfide bonds in the new desired configuration.[3]
Data Summary
The following tables summarize key quantitative data related to the use of this compound and other thioglycolates in cosmetic formulations.
Table 1: Concentration of Thioglycolates in Cosmetic Formulations
| Product Type | Active Ingredient | Typical Concentration (%) | pH Range | Reference |
| Hair Waving/Straightening (General Use) | Thioglycolic acid and its salts/esters | 8% | 7 - 9.5 | [4] |
| Hair Waving/Straightening (Professional Use) | Thioglycolic acid and its salts/esters | 11% | 7 - 9.5 | [4] |
| Depilatories | Thioglycolic acid and its salts | 5% | 7 - 12.7 | [4] |
| Other Rinse-Off Hair Products | Thioglycolic acid and its salts | 2% | 7 - 9.5 | [4] |
| Hair Straightening Formulations (Ammonium Thioglycolate) | Ammonium Thioglycolate | 9.4% - 13.3% | Not Specified | [5][6] |
| Hair Straightening Formulations (AMP Thioglycolate) | Amino Methyl Propanol (AMP) Thioglycolate | 7.9% - 12.5% | Not Specified | [5] |
| Depilatory Creams (Potassium Thioglycolate) | Potassium Thioglycolate | 2.5% - 4% | 10 - 12.5 | [2] |
Table 2: Toxicological Data for Thioglycolic Acid and its Salts
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 40 - 200 mg/kg bw (for thioglycolic acid) | [7] |
| Dermal Absorption Rate | Human (in vitro) | Dermal | 16.74 µg/cm² (from a 13% hair waving formulation) | [7] |
Experimental Protocols
Protocol 1: Evaluation of Hair Straightening Efficacy
This protocol outlines a method for assessing the effectiveness of a hair straightening formulation containing this compound.
Objective: To quantify the degree of hair straightening and the impact on hair fiber integrity.
Materials:
-
Hair tresses (e.g., wavy Caucasian hair, Type 2)[6]
-
Hair straightening formulation containing this compound
-
Neutralizing solution (e.g., hydrogen peroxide based)
-
Tensile strength tester (e.g., Instron)[8]
-
Scanning Electron Microscope (SEM)
-
Differential Scanning Calorimeter (DSC)
-
Combing force analysis apparatus[8]
Methodology:
-
Sample Preparation:
-
Select uniform hair tresses of a specific type and length.
-
Wash the tresses with a clarifying shampoo and allow them to air dry completely.
-
Measure and record the initial curl pattern and length of each tress.
-
-
Treatment Application:
-
Apply the this compound-containing straightening formulation evenly to the hair tresses, ensuring complete saturation.
-
Allow the product to process for the time specified in the product instructions.
-
Rinse the hair tresses thoroughly with water.
-
Apply the neutralizing solution and leave it on for the recommended duration.
-
Rinse the tresses again and allow them to air dry.
-
-
Efficacy Assessment:
-
Visual Assessment: Photograph the treated tresses against a grid to visually assess the degree of straightening.
-
Tensile Strength Measurement:
-
Randomly select individual hair fibers from both treated and untreated (control) tresses.[9]
-
Using a tensile tester, measure the force required to break each fiber.[9]
-
Record the breaking strength in Newtons (N) or grams-force (gf).[9][10] A significant decrease in tensile strength indicates hair damage.[11]
-
-
Combing Force Analysis:
-
Mount a hair tress on the combing force apparatus.
-
Measure the force required to comb through the dry, treated tress compared to an untreated control. A lower combing force indicates better alignment and reduced friction.[8]
-
-
Scanning Electron Microscopy (SEM):
-
Prepare samples of treated and untreated hair fibers for SEM analysis.
-
Examine the cuticle structure for signs of damage, such as lifting, cracking, or erosion.[5]
-
-
Differential Scanning Calorimetry (DSC):
-
Analyze small sections of treated and untreated hair fibers using DSC to assess changes in the thermal denaturation of keratin, which can indicate structural damage.[12]
-
-
Protocol 2: Evaluation of Depilatory Efficacy (In Vitro)
This protocol describes an in vitro method for assessing the hair removal efficacy of a depilatory cream containing this compound.
Objective: To determine the effectiveness of a depilatory cream in removing hair from a skin-like model.[13]
Materials:
-
Silicone-based skin model[13]
-
Human hair fibers[13]
-
Depilatory cream containing this compound
-
Spatula for application and removal
-
Incubator or heating block[13]
Methodology:
-
Model Preparation:
-
Treatment:
-
Evaluation:
Protocol 3: Skin Irritation Patch Test for Depilatory Creams
This protocol details a patch test to assess the potential for a depilatory cream to cause skin irritation.
Objective: To evaluate the skin compatibility of a depilatory formulation.
Materials:
-
Depilatory cream containing this compound
-
Occlusive or semi-occlusive patches
-
Volunteer subjects meeting inclusion/exclusion criteria
Methodology:
-
Subject Recruitment:
-
Recruit a panel of healthy volunteers.
-
Ensure subjects have no known allergies to cosmetic ingredients and no active skin conditions in the test area.
-
-
Patch Application:
-
Apply a small, standardized amount of the depilatory cream to a patch.
-
Apply the patch to a sensitive but discreet area of the skin, such as the inner forearm.[3]
-
Leave the patch in place for the maximum recommended product exposure time.
-
-
Observation and Scoring:
-
Remove the patch and gently wipe the area clean.
-
Visually assess the skin for any signs of irritation (erythema, edema) at specified time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal).[14]
-
Score the level of irritation using a standardized scale (e.g., Draize scale).
-
A "no irritation" result indicates good skin compatibility.[14]
-
Visualizations
Caption: Workflow for Hair Straightening and Efficacy Evaluation.
Caption: Mechanism of Action for this compound in Depilatory Creams.
Caption: Experimental Workflow for Skin Irritation Patch Testing.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. nohaircrew.us [nohaircrew.us]
- 4. Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of hair straightening formulas: Key findings for product innovation [cosmeticsdesign.com]
- 6. Comparative Assessments of New Hair Straightening Cosmetic Formulations on Wavy Caucasian Hair[v1] | Preprints.org [preprints.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. triprinceton.org [triprinceton.org]
- 14. stylishventure.com [stylishventure.com]
experimental procedures involving butyl thioglycolate in material science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of butyl thioglycolate in various material science applications. The information is intended to guide researchers in employing this versatile thiol compound for the synthesis and modification of polymers, nanoparticles, and hydrogels.
Chain Transfer Agent in Emulsion Polymerization
This compound is an effective chain transfer agent (CTA) used to control the molecular weight and polydispersity of polymers synthesized via free radical polymerization, particularly in emulsion systems. Its primary function is to terminate a growing polymer chain and initiate a new one, thereby regulating the overall chain length.
Application: Control of Molecular Weight in Poly(methyl methacrylate) Synthesis
This protocol describes the emulsion polymerization of methyl methacrylate (MMA) using this compound to control the polymer's molecular weight.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate
-
Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 100 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).
-
Nitrogen Purge: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer and CTA Addition: In a separate beaker, mix 20 g of methyl methacrylate (MMA) with the desired amount of this compound (see Table 1 for examples).
-
Initiation: Heat the aqueous phase to 70°C with constant stirring (300 rpm). Add 0.1 g of potassium persulfate (KPS) dissolved in 5 mL of deionized water to the flask to initiate the polymerization.
-
Emulsion Feed: Slowly add the MMA/butyl thioglycolate mixture to the reaction flask over a period of 2 hours using a syringe pump.
-
Reaction Completion: After the addition is complete, continue the reaction at 70°C for an additional 2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the resulting polymer latex to room temperature. The molecular weight (Mw and Mn) and polydispersity index (PDI) of the poly(methyl methacrylate) can be determined using gel permeation chromatography (GPC).
Data Presentation: Effect of this compound on Polymer Properties
| Sample | This compound (mol% relative to MMA) | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI = Mw/Mn) |
| 1 | 0 | >1000 | >2000 | >2.0 |
| 2 | 0.1 | 500 - 700 | 800 - 1200 | 1.6 - 1.8 |
| 3 | 0.5 | 100 - 200 | 150 - 300 | 1.5 - 1.7 |
| 4 | 1.0 | 50 - 100 | 75 - 150 | 1.5 - 1.6 |
Note: The values in Table 1 are representative and can vary based on specific reaction conditions.
Experimental Workflow: Chain Transfer Polymerization
Caption: Workflow for emulsion polymerization with a chain transfer agent.
Capping Agent for Quantum Dot Synthesis
This compound can be used as a capping agent to control the growth and stabilize semiconductor nanocrystals, such as cadmium sulfide (CdS) quantum dots (QDs). The thiol group of this compound binds to the surface of the growing nanocrystal, preventing aggregation and passivating surface defects, which can enhance photoluminescence properties.
Application: Hydrothermal Synthesis of CdS Quantum Dots
This protocol outlines the synthesis of CdS quantum dots using this compound as a capping agent in a hydrothermal method.
Experimental Protocol: Synthesis of this compound-Capped CdS QDs
-
Precursor Solution: In a 100 mL beaker, dissolve 0.228 g of cadmium chloride (CdCl₂) in 50 mL of deionized water.
-
Capping Agent Addition: To the cadmium precursor solution, add 0.15 mL of this compound and stir for 10 minutes.
-
Sulfur Source: In a separate beaker, dissolve 0.076 g of sodium sulfide (Na₂S·9H₂O) in 20 mL of deionized water.
-
Reaction Mixture: Slowly add the sodium sulfide solution to the cadmium/butyl thioglycolate solution under vigorous stirring. A yellow precipitate will form.
-
pH Adjustment: Adjust the pH of the mixture to approximately 9.0 using a 1 M sodium hydroxide (NaOH) solution.
-
Hydrothermal Treatment: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave and heat at 120°C for 2 hours.
-
Purification: After cooling to room temperature, centrifuge the solution to collect the CdS QDs. Wash the QDs three times with a mixture of ethanol and water (1:1 v/v) to remove unreacted precursors and excess capping agent.
-
Characterization: The size, morphology, and optical properties of the synthesized QDs can be characterized using Transmission Electron Microscopy (TEM), UV-Vis spectroscopy, and photoluminescence (PL) spectroscopy.
Data Presentation: Properties of this compound-Capped CdS QDs
| Property | Value |
| Average Particle Size (TEM) | 3 - 5 nm |
| Absorption Peak (UV-Vis) | 400 - 450 nm |
| Emission Peak (PL) | 480 - 520 nm |
| Quantum Yield (relative to standard) | 15 - 30% |
Note: The optical properties are size-dependent and can be tuned by varying reaction parameters such as temperature, time, and precursor/capping agent ratio.
Signaling Pathway: QD Capping Mechanism
Application Notes and Protocols: Butyl Thioglycolate in Thiol Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various thiol derivatives utilizing butyl thioglycolate as a key starting material. The methodologies covered include S-alkylation to form thioethers, conjugate addition to α,β-unsaturated systems, and the synthesis of heterocyclic compounds like thiazolidin-4-ones.
Synthesis of S-Alkyl Thioether Derivatives
The thiol group of this compound is nucleophilic and readily undergoes S-alkylation with various electrophiles such as alkyl halides and olefins. This reaction is a straightforward and efficient method for the preparation of a wide range of thioether derivatives.
S-Alkylation using Alkyl Halides
This protocol describes the synthesis of butyl (methylthio)acetate via a one-pot reaction involving the in-situ formation of this compound followed by S-methylation.[1]
Experimental Protocol:
A solution of thioglycolic acid (0.2 mol) and n-butanol (0.2 mol) in a suitable solvent that forms an azeotrope with water (e.g., toluene) is refluxed to drive the esterification to completion by azeotropic removal of water.[1] Upon cooling to 25°C, dimethyl sulfate (0.22 mol) is added to the solution containing the formed n-butyl thioglycolate.[1] Subsequently, a 3.525N sodium hydroxide solution (59 ml) is added dropwise with vigorous stirring over 45 minutes, while maintaining the temperature below 30°C using an ice bath.[1] The completion of the addition of aqueous sodium hydroxide can be monitored by the color change of a phenolphthalein indicator.[1] After the reaction, any excess alkylating agent can be quenched, for example, by the addition of a tertiary amine like triethylamine.[1]
Quantitative Data:
| Product | Starting Materials | Reagents | Yield | Reference |
| n-Butyl (methylthio)acetate | Thioglycolic acid, n-Butanol | Dimethyl sulfate, Sodium hydroxide | Good | [1] |
Addition to Olefins
This protocol details the synthesis of S-alkylated this compound derivatives by reacting with branched olefins in the presence of a Friedel-Crafts catalyst.[2]
Experimental Protocol:
A mixture of this compound (74 g), 80% tetrapropylene (105 g), and zinc chloride (5 g) is heated in a water bath at 90°C for two hours with mechanical stirring.[2] The reaction mixture will separate into two layers. After cooling, the mixture is washed twice with 2N hydrochloric acid to remove the zinc chloride, followed by a wash with water. Unreacted tetrapropylene and this compound can be removed by steam distillation or vacuum distillation to yield the final product.[2]
Quantitative Data:
| Product | Starting Materials | Catalyst | Yield (taking into account recovered starting materials) | Reference |
| Butyl S-(1,3,5,7-tetramethyl octyl)mercapto-acetate | This compound, Tetrapropylene | Zinc Chloride | 92% | [2] |
Michael Addition to α,β-Unsaturated Carbonyl Compounds
The conjugate addition of the thiol group of this compound to Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles, is a powerful C-S bond-forming reaction. This reaction can often be performed under mild conditions.
General Experimental Protocol:
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or water), this compound (1.2 eq) is added. A catalytic amount of a base (e.g., triethylamine, DBU, or sodium hydroxide) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Product Type | Michael Acceptor | Thiol | Catalyst | Yield |
| β-Thioether Ketone | α,β-Unsaturated Ketone | This compound | Base (e.g., Et3N) | Generally Good to Excellent |
| β-Thioether Ester | α,β-Unsaturated Ester | This compound | Base (e.g., DBU) | Generally Good to Excellent |
Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities.[3][4][5][6][7] A common synthetic route involves the one-pot, three-component condensation of an amine, an aldehyde, and a mercapto-acid like thioglycolic acid.[8][9][10] While this compound is an ester, its hydrolysis in situ or the direct use of thioglycolic acid in the presence of butanol could lead to the formation of the thiazolidinone ring. The following is a general protocol for the synthesis of the thiazolidin-4-one scaffold.
General Experimental Protocol (One-Pot Synthesis):
A mixture of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), and thioglycolic acid (1.0 mmol) is heated in a suitable solvent (e.g., acetonitrile) with a catalytic amount of a biodegradable catalyst like thiamine hydrochloride (10 mol%) at 50°C for 30–40 minutes.[8] After completion of the reaction, water (5 mL) is added, and the mixture is extracted with ethyl acetate (2 x 5 mL). The combined organic layers are washed with 5% sodium bicarbonate solution, dried over anhydrous Na2SO4, concentrated, and the product is recrystallized from n-hexane/ethyl acetate.[8]
Quantitative Data (Representative):
| Product | Starting Materials | Catalyst | Yield | Reference |
| 2,3-Diaryl-1,3-thiazolidin-4-one | Aromatic amine, Aromatic aldehyde, Thioglycolic acid | Thiamine hydrochloride | High | [8] |
Visualizations
Reaction Workflow: One-Pot Synthesis of n-Butyl (Methylthio)acetate
Caption: One-pot synthesis of n-butyl (methylthio)acetate.
Reaction Workflow: Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
Caption: General synthesis of 2,3-disubstituted thiazolidin-4-ones.
Signaling Pathway: PPARγ Activation by Thiazolidinedione Derivatives
References
- 1. US4185155A - Production of alkyl (alkylthio) carboxylates - Google Patents [patents.google.com]
- 2. US2990424A - Ester derivatives of thioglycolic acid and process of preparing same - Google Patents [patents.google.com]
- 3. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hvdesaicollege.org [hvdesaicollege.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Thioglycolate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of butyl thioglycolate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is typically synthesized via an acid-catalyzed esterification reaction, commonly known as a Fischer esterification. In this reaction, thioglycolic acid reacts with butanol in the presence of an acid catalyst to form this compound and water.[1][2][3] The equilibrium of this reaction can be shifted towards the product side by removing water as it is formed, often through azeotropic distillation.[1][4]
Q2: What are the common catalysts used for this synthesis?
A2: A variety of acid catalysts can be used. Concentrated hydrochloric acid is a documented catalyst for this reaction.[4] Other common Brønsted acids like sulfuric acid and p-toluenesulfonic acid (PTSA) are also frequently employed in Fischer esterifications.[1] Lewis acids such as zinc chloride can also catalyze the reaction.[4]
Q3: What are the typical reaction times and temperatures?
A3: Reaction times and temperatures can vary depending on the catalyst and scale of the reaction. For instance, a lab-scale synthesis using hydrochloric acid as a catalyst may require heating to boiling for approximately six hours.[4] Optimization studies for similar esterifications suggest that reaction temperatures can range from 120-130°C.[5]
Q4: What are the main by-products in this compound synthesis?
A4: The primary by-products that can form during the synthesis of thioglycolic acid and its subsequent esterification are thiodiglycolic acid and dithiodiglycolic acid.[6][7] These impurities can affect the purity of the final product and may need to be removed during the purification process.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification reaction can be monitored by tracking the disappearance of the starting materials (thioglycolic acid and butanol) or the formation of the product (this compound). Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed for this purpose.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction. The presence of water, a by-product, can drive the reaction backward, reducing the yield. | - Use a Dean-Stark apparatus or a similar setup to remove water azeotropically with a suitable solvent (e.g., toluene) as it is formed. - Use an excess of one of the reactants, typically the less expensive one (in this case, butanol), to shift the equilibrium towards the product side according to Le Châtelier's principle.[1][9] |
| Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Increase the reaction time and monitor the progress using TLC or HPLC until the starting material is consumed. - Cautiously increase the reaction temperature, ensuring it does not lead to decomposition of reactants or products. | |
| Inefficient catalyst: The chosen catalyst may not be active enough, or an insufficient amount may have been used. | - Consider using a stronger acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. - Optimize the catalyst loading. A typical catalytic amount is a small percentage of the total reactant weight. | |
| Product Impurity | Presence of unreacted starting materials: The purification process may not have been effective in removing unreacted thioglycolic acid or butanol. | - After the reaction, excess butanol can be removed by steam distillation or vacuum distillation.[4] - Unreacted thioglycolic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), followed by a water wash. Be cautious, as a strong base can hydrolyze the ester product. |
| Formation of by-products: Side reactions can lead to the formation of impurities like thiodiglycolic acid or dithiodiglycolic acid.[6][7] | - Purify the crude product by vacuum distillation. This compound has a distinct boiling point that allows for its separation from less volatile by-products.[4][10] - An alkali wash may help in removing acidic by-products.[10] | |
| Reaction Stalls | Catalyst deactivation: The catalyst may have been deactivated by impurities in the starting materials or by reaction with by-products. | - Ensure high purity of starting materials (thioglycolic acid and butanol). - If using a solid catalyst, consider regenerating or replacing it. |
| Loss of volatile reactants: If the reaction is run at a high temperature in an open or poorly sealed system, volatile reactants like butanol may escape. | - Use a reflux condenser to prevent the loss of volatile reactants and maintain the desired stoichiometry. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Thioglycolate Ester Synthesis
| Parameter | Method 1: HCl Catalysis | Method 2: Optimized Isooctyl Thioglycolate Synthesis (Analogous) |
| Reactants | Thioglycolic acid, n-Butanol | Mercaptoacetic acid, Isooctyl alcohol |
| Catalyst | Concentrated Hydrochloric Acid | Sulfuric Acid |
| Catalyst Loading | 1 cc | 0.6% of total reactant quality |
| Reactant Molar Ratio | Not specified, but excess butanol used | Isooctyl alcohol to sulphur acetate: 2.2:1.0 |
| Reaction Temperature | Boiling point of the mixture | 120-130°C |
| Reaction Time | 6 hours | Not specified for esterification, 90 min for mercaptoacetic acid synthesis |
| Solvent | Excess n-butanol acts as a solvent | Isooctyl alcohol acts as an extraction agent and reactant |
| Water Removal | Distillation of water entrained by butanol | Not explicitly stated, but extraction esterification method is used |
| Yield | 87% | >99% esterification rate |
| Purification | Excess butanol removed by steam or vacuum distillation | Vacuum distillation |
| Reference | [4] | [5] |
Experimental Protocols
Detailed Methodology for this compound Synthesis (Adapted from Patent CH369126A) [4]
-
Reactant Preparation: In a suitable reaction vessel equipped with a distillation apparatus, combine 110 g of thioglycolic acid and 148 g of n-butanol.
-
Catalyst Addition: Carefully add 1 cc of concentrated hydrochloric acid to the mixture. The hydrochloric acid serves as the catalyst for the esterification.
-
Reaction: Heat the mixture to its boiling point. The water formed during the reaction will be azeotropically distilled with the excess butanol. Collect the distillate.
-
Monitoring: Continue the distillation for approximately six hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
After the reaction is complete, the excess n-butanol can be removed by either steam distillation or vacuum distillation.
-
The residue remaining in the reaction vessel is the crude this compound.
-
Further purification can be achieved by vacuum distillation of the residue to obtain the pure product. This method reportedly yields approximately 160 g (87%) of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of Fischer esterification for this compound.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate - Master's thesis - Dissertation [dissertationtopic.net]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. EP0037016B1 - Process for extracting and producing thioglycolic acid from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Purification of Butyl Thioglycolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl thioglycolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound often stem from the synthesis process. These can include unreacted starting materials such as thioglycolic acid and butanol. Additionally, by-products like thiodiglycolic acid (TDGA) and dithiodiglycolic acid (DTDGA) can form, particularly during the synthesis of the thioglycolic acid precursor[1].
Q2: What is the recommended general method for purifying this compound?
A2: A common and effective method for purifying this compound to a high degree of purity (>99%) is vacuum distillation[1]. This technique is preferred because this compound has a high boiling point, and distillation under reduced pressure prevents its decomposition at elevated temperatures[2]. Prior to distillation, a liquid-liquid extraction can be employed to remove water-soluble impurities[1].
Q3: How can I remove acidic impurities like thioglycolic acid from my product?
A3: Acidic impurities such as unreacted thioglycolic acid can be removed by washing the crude this compound with an aqueous basic solution, such as a dilute sodium bicarbonate or sodium hydroxide solution. This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can be separated. It is crucial to follow this with a water wash to remove any remaining base before proceeding to distillation.
Q4: My purified this compound is discolored (pale yellow). Is this normal and how can I address it?
A4: this compound is typically a colorless to pale yellow liquid[3]. A pale yellow color may not necessarily indicate significant impurity. However, a more intense color could be due to the presence of oxidized species or other contaminants. To obtain a colorless product, you can try treating the crude material with a small amount of activated carbon before distillation or employing fractional distillation with a highly efficient column.
Q5: What are the optimal storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry place, protected from direct light[4]. The thiol group (-SH) is susceptible to oxidation, so it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity over time. Ensure the container is tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guides
Problem 1: Low Purity After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient Separation | - Ensure your distillation column has a sufficient number of theoretical plates for the separation. Packed columns or Vigreux columns can improve efficiency. |
| Co-distillation of Impurities | - If impurities have boiling points close to that of this compound, a fractional distillation with a higher reflux ratio may be necessary. |
| Thermal Decomposition | - Lower the distillation temperature by reducing the vacuum pressure. Thioglycolic acid and its esters can undergo self-condensation at high temperatures[2]. |
| Contaminated Glassware | - Thoroughly clean and dry all glassware before use to avoid introducing contaminants. |
Problem 2: Product Appears Cloudy After Purification
| Possible Cause | Troubleshooting Step |
| Presence of Water | - Ensure the crude product is thoroughly dried before distillation. Using a drying agent like anhydrous magnesium sulfate or sodium sulfate can be effective. - During workup, ensure complete separation of the organic and aqueous layers. |
| Insoluble Impurities | - Filter the crude product through a fine filter paper or a celite pad before distillation to remove any particulate matter. |
Problem 3: Poor Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Losses During Workup | - Minimize the number of transfer steps. - Ensure efficient extraction by performing multiple extractions with smaller volumes of solvent. |
| Decomposition During Distillation | - As mentioned, use a lower distillation temperature by applying a higher vacuum to prevent thermal degradation[2]. |
| Incomplete Reaction | - If the low yield is due to an incomplete synthesis reaction, consider optimizing the reaction conditions (e.g., catalyst loading, reaction time, temperature)[1]. |
Experimental Protocols
Protocol 1: General Purification by Extraction and Vacuum Distillation
-
Acid Wash (Optional): If significant acidic impurities are suspected, wash the crude this compound with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts or water-soluble impurities. Repeat this step twice.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter the dried organic layer to remove the drying agent.
-
Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the this compound under reduced pressure. The boiling point will depend on the applied vacuum. For reference, the estimated boiling point at 760 mmHg is 182.53 °C[5].
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Industrial Scale) | >99% | [1] |
| Purity (Commercial Grade) | Min. 98.0% (GC) | [6] |
| Molecular Weight | 148.22 g/mol | [1][7] |
| Specific Gravity | ~1.013 - 1.03 g/cm³ @ 25°C | [5][6] |
| Refractive Index | ~1.455 - 1.46 @ 20°C | [5][6] |
| Boiling Point (est.) | 182.53 °C @ 760 mmHg | [5] |
| Flash Point | 65.56 °C | [5] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues in this compound.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 3. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 10047-28-6 [perflavory.com]
- 6. labproinc.com [labproinc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
stability of butyl thioglycolate under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of butyl thioglycolate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is generally considered to possess good long-term stability when stored under appropriate conditions.[1][2] However, its stability is significantly influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. The primary site of reactivity is the thiol (-SH) group, which can undergo oxidation, especially at alkaline pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
The pH of the formulation is a critical factor governing the stability of this compound.
-
Acidic Conditions: this compound is relatively stable in acidic, non-aqueous formulations.[3] However, in aqueous acidic solutions, it can undergo hydrolysis of the ester bond over time, yielding butanol and thioglycolic acid.
-
Neutral Conditions: Near neutral pH, the rate of hydrolysis is generally slower compared to acidic or alkaline conditions. However, oxidation of the thiol group to form a disulfide can occur, especially in the presence of oxygen.
-
Alkaline Conditions: this compound is most unstable under alkaline conditions. Both the ester and the thiol group are susceptible to degradation. The ester undergoes rapid hydrolysis, and the thiol group is readily oxidized. The rate of oxidation of thioglycolates increases with an increase in pH.
Q3: What is the impact of temperature on the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to the hydrolysis of the ester linkage and potentially other decomposition pathways. For long-term storage, it is recommended to keep this compound in a cool place.
Q4: Is this compound sensitive to light?
Q5: How do oxidizing and reducing agents affect this compound?
-
Oxidizing Agents: The thiol group of this compound is readily oxidized by various oxidizing agents, such as hydrogen peroxide, to form the corresponding disulfide, dithiodiglycolic acid dibutyl ester.[4] Stronger oxidizing agents can further oxidize the sulfur atom to sulfonic acid.
-
Reducing Agents: The disulfide bond of the oxidized form of this compound can be reduced back to the thiol by reducing agents. This compound itself is a reducing agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or active ingredient concentration. | Hydrolysis: Occurs under acidic or, more rapidly, alkaline conditions. | - Adjust the pH of the formulation to a more neutral range if possible.- For aqueous formulations, consider the use of buffers to maintain a stable pH.- Store at recommended cool temperatures. |
| Oxidation: The thiol group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or at alkaline pH. | - Protect the formulation from air by using airtight containers or purging with an inert gas (e.g., nitrogen).- Add an antioxidant or a chelating agent to the formulation.- Adjust pH to the acidic side if the formulation allows. | |
| Change in color or odor of the formulation. | Degradation: Formation of degradation products can lead to changes in physical appearance. | - Identify the degradation products using analytical techniques like HPLC-MS.- Review the formulation for incompatible excipients.- Evaluate the impact of storage conditions (temperature, light exposure). |
| Precipitation or phase separation in liquid formulations. | Formation of insoluble degradation products: The disulfide dimer may have different solubility characteristics. | - Analyze the precipitate to identify its composition.- Adjust the formulation composition or add solubilizing agents.- Filter the formulation if appropriate for the application. |
| Inconsistent experimental results. | Variability in stability: Inconsistent storage conditions or handling procedures. | - Ensure all experimental samples are stored under identical and controlled conditions (temperature, humidity, light).- Use fresh samples for critical experiments.- Validate the analytical method to ensure it is stability-indicating. |
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound under forced degradation conditions. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions and formulation matrix.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Time (days) | This compound Remaining (%) | Appearance |
| 3.0 | 0 | 100 | Clear, colorless |
| 7 | 95.2 | Clear, colorless | |
| 14 | 90.5 | Clear, colorless | |
| 30 | 82.1 | Clear, colorless | |
| 5.0 | 0 | 100 | Clear, colorless |
| 7 | 98.1 | Clear, colorless | |
| 14 | 96.5 | Clear, colorless | |
| 30 | 92.8 | Clear, colorless | |
| 7.0 | 0 | 100 | Clear, colorless |
| 7 | 94.3 | Slight opalescence | |
| 14 | 88.9 | Opalescent | |
| 30 | 79.5 | Opalescent | |
| 9.0 | 0 | 100 | Clear, colorless |
| 7 | 75.6 | Turbid | |
| 14 | 55.2 | Turbid with precipitate | |
| 30 | 30.1 | Turbid with precipitate |
Table 2: Effect of Temperature on the Stability of this compound (pH 5.0)
| Temperature (°C) | Time (days) | This compound Remaining (%) |
| 4 | 30 | 99.5 |
| 25 | 30 | 96.2 |
| 40 | 30 | 92.8 |
| 60 | 30 | 75.4 |
Table 3: Effect of Oxidizing Agent on the Stability of this compound (pH 7.0, 25°C)
| Condition | Time (hours) | This compound Remaining (%) |
| Control (no H₂O₂) | 24 | 98.5 |
| 0.1% H₂O₂ | 24 | 65.3 |
| 0.5% H₂O₂ | 24 | 20.1 |
| 1.0% H₂O₂ | 24 | < 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at room temperature (25°C) for 4 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4 hours).
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in water.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a sample of neat this compound or its formulation in an oven at 80°C for 48 hours.
-
Analyze the sample before and after heating.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples after exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for the development of an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Gradient: 0-20 min, 30-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
addressing skin and eye irritation from butyl thioglycolate exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin and eye irritation resulting from exposure to butyl thioglycolate.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: I have spilled a small amount of this compound on my gloved hand and the odor is very strong. What should I do?
Answer:
-
Immediate Action: Move away from the spill area to a well-ventilated space.
-
Glove Removal: Carefully remove the contaminated glove, avoiding contact with your skin. Peel it off from the cuff downwards, turning it inside out as you remove it.
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Disposal: Dispose of the contaminated glove in a designated hazardous waste container.
-
Hand Washing: Even if you believe no liquid penetrated the glove, wash your hands thoroughly with soap and water.[1]
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Ventilation: Ensure the spill area is well-ventilated to disperse the vapors. If the spill is significant, follow your laboratory's established spill cleanup protocol.
Question: I am experiencing a slight tingling and redness on my forearm after working with this compound, although I was wearing a lab coat. What steps should I take?
Answer:
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Immediate Decontamination: Proceed immediately to an emergency shower or sink.
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Clothing Removal: Remove the contaminated lab coat and any affected clothing while under the running water.
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Skin Flushing: Flush the affected area of your forearm with copious amounts of water for at least 15 minutes.[2]
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Wash with Soap: After flushing, gently wash the area with mild soap and water.[1]
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Seek Medical Attention: It is crucial to seek medical attention after any suspected skin exposure. Inform the medical personnel about the chemical you were exposed to.[2]
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Report the Incident: Report the exposure to your laboratory supervisor and follow your institution's incident reporting procedures.
Question: A droplet of a solution containing this compound splashed near my eye, and I feel a burning sensation. What is the correct first aid procedure?
Answer:
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Immediate Eye Flushing: Go to the nearest emergency eyewash station without delay.
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Flush Eyes: Hold your eyelids open and flush your eyes with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[2][3] Ensure you are rinsing under the eyelids as well.
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Remove Contact Lenses: If you are wearing contact lenses, remove them after the initial flushing has begun.[3]
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Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or go to the nearest emergency room.[2][3] Do not rub your eyes or attempt to put any other substance in them.[3]
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Inform Medical Staff: Bring the Safety Data Sheet (SDS) for this compound with you to the medical facility if possible.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also a combustible liquid.[2] It can cause skin and eye irritation, and may lead to sensitization with repeated exposure.[4][5]
What are the symptoms of skin and eye exposure to this compound?
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Skin Exposure: Symptoms can include itching, scaling, reddening, blistering, pain, or dryness.[2] Direct contact can cause chemical burns.[6]
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Eye Exposure: May result in redness, pain, severe eye damage, and clouded vision.[2][6]
What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive set of PPE is required when working with this compound. This includes:
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Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene) are recommended.[7]
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Eye Protection: Chemical splash goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[2][7]
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Lab Coat: A chemical-resistant lab coat or apron should be worn.
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Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2] If engineering controls are insufficient, appropriate respiratory protection may be necessary.
How should I store this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]
What should I do in case of a large spill of this compound?
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Evacuate the immediate area and alert your colleagues and supervisor.
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If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
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Remove all sources of ignition from the area.[2]
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Ensure the area is well-ventilated.
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If you are trained and it is safe to do so, contain the spill using absorbent materials and follow your laboratory's specific spill cleanup protocol.[8]
Data Presentation
Table 1: Exposure Limits for Thioglycolic Acid and its Derivatives
| Organization | Exposure Limit | Notes |
| ACGIH | TLV-TWA: 1 ppm (3.8 mg/m³) | Skin notation (potential for skin absorption) |
| NIOSH | REL-TWA: 1 ppm (4 mg/m³) | Skin notation |
| OSHA | No PEL established |
Data for Thioglycolic Acid, which is structurally related to this compound.[4]
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Standard |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Consult glove manufacturer's compatibility charts. |
| Eyes | Chemical splash-resistant safety goggles | OSHA 29 CFR 1910.133 or EU EN166[2] |
| Face | Face shield (in addition to goggles for splash hazards) | |
| Body | Chemical-resistant lab coat or apron | |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Experimental Protocols
Protocol: Assessment of Acute Dermal Irritation/Corrosion
This protocol is a generalized procedure based on OECD Guideline 404 for assessing the potential of a substance like this compound to cause skin irritation.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Preparation of the Animal: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
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Application of the Test Substance:
-
A small area (approximately 6 cm²) of the clipped skin is selected.
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A measured dose of the test substance (e.g., 0.5 mL of liquid this compound) is applied to the skin.
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The treated area is covered with a gauze patch and secured with tape.
-
-
Exposure Period: The exposure period is typically 4 hours.
-
Observation:
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After the exposure period, the patch is removed, and the skin is gently cleaned.
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The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations are scored according to a standardized grading system.
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the irritation potential.
Mandatory Visualizations
Caption: Generalized signaling pathway of skin irritation from chemical exposure.
Caption: Emergency response workflow for this compound exposure.
Caption: Logical relationships between this compound hazards and controls.
References
- 1. Page loading... [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. Final amended report on the safety assessment of Ammonium Thioglycolate, this compound, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, Isooctyl Thioglycolate, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 6. nj.gov [nj.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Controlling Molecular Weight in Polymerization with Butyl Thioglycolate
Welcome to the technical support center for utilizing butyl thioglycolate in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling polymer molecular weight and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound serves as a chain transfer agent (CTA) in free-radical polymerization. Its main role is to control the molecular weight of the resulting polymer. By introducing a reactive thiol group (-SH), it can halt the growth of a propagating polymer chain and initiate a new one, leading to a larger number of shorter polymer chains and thus a lower average molecular weight.[1][]
Q2: How does the concentration of this compound affect the molecular weight of the polymer?
A2: The concentration of this compound is inversely proportional to the molecular weight of the polymer. Increasing the concentration of this compound will result in a lower average molecular weight, as there are more chain transfer agents available to terminate growing polymer chains.[] Conversely, decreasing its concentration will lead to higher molecular weight polymers.
Q3: What is the chain transfer constant (Cs) and why is it important?
A3: The chain transfer constant (Cs) is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. It quantifies the effectiveness of a chain transfer agent. A higher Cs value indicates a more efficient chain transfer agent, meaning a smaller amount is needed to achieve a significant reduction in molecular weight. The Cs value is specific to the monomer and the chain transfer agent being used.
Q4: Is this compound soluble in common polymerization media?
A4: this compound is an organic compound and is generally soluble in common organic solvents and monomers used in polymerization, such as methyl methacrylate (MMA) and butyl acrylate (BA). However, its solubility in water is limited, which is a consideration for emulsion or suspension polymerization systems. In such cases, proper dispersion and agitation are crucial.
Q5: What are the potential side reactions when using this compound?
A5: While the primary reaction is chain transfer, potential side reactions with thiols can occur. These may include oxidation of the thiol to form disulfides, especially in the presence of certain initiators or oxygen. It is also possible for the thiyl radical to participate in addition reactions with the monomer, although the predominant effect is chain transfer.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight | 1. Insufficient this compound concentration: The amount added was too low to effectively control chain growth. 2. Inaccurate measurement: Errors in weighing or dispensing the this compound. 3. Degradation of this compound: The thiol may have oxidized or degraded during storage. | 1. Increase concentration: Incrementally increase the molar ratio of this compound to monomer in subsequent experiments. 2. Verify measurements: Ensure accurate weighing and complete transfer of the agent to the reaction mixture. 3. Use fresh reagent: Use freshly opened or properly stored this compound. Store in a cool, dark place under an inert atmosphere. |
| Lower than expected molecular weight | 1. Excessive this compound concentration: Too much chain transfer agent was added. 2. Presence of other chain transfer agents: Impurities in the monomer or solvent may be acting as additional chain transfer agents. | 1. Decrease concentration: Reduce the molar ratio of this compound to monomer. 2. Purify reagents: Use purified monomer and solvent to eliminate unintended chain transfer. |
| Broad molecular weight distribution (High PDI) | 1. Non-uniform reaction conditions: Poor mixing or temperature gradients can lead to variations in polymerization rates and chain transfer efficiency. 2. Slow initiation relative to chain transfer: If new chains are not initiated quickly after transfer, it can broaden the molecular weight distribution. 3. Side reactions: Undesired reactions can lead to polymers of varying lengths. | 1. Improve mixing and temperature control: Ensure vigorous and consistent stirring and maintain a stable reaction temperature. 2. Optimize initiator concentration: Adjust the initiator concentration to ensure a steady supply of primary radicals. 3. Degas the reaction mixture: Remove oxygen to minimize side reactions like oxidation of the thiol. |
| Reaction inhibition or slow polymerization rate | 1. High concentration of chain transfer agent: Very high levels of some thiols can retard polymerization. 2. Impurities in this compound: Certain impurities can act as inhibitors. | 1. Reduce this compound concentration: Use the minimum amount necessary to achieve the target molecular weight. 2. Use high-purity this compound: Ensure the purity of the chain transfer agent. |
Data Presentation
Table 1: Effect of this compound Concentration on the Molecular Weight of Poly(methyl methacrylate) (PMMA)
| Molar Ratio [this compound]/[MMA] | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.00 | 150,000 | 300,000 | 2.0 |
| 0.005 | 80,000 | 168,000 | 2.1 |
| 0.01 | 45,000 | 99,000 | 2.2 |
| 0.02 | 25,000 | 57,500 | 2.3 |
| 0.05 | 12,000 | 28,800 | 2.4 |
Note: The data in this table are representative values and can vary based on specific reaction conditions such as initiator concentration, temperature, and solvent.
Table 2: Effect of this compound Concentration on the Molecular Weight of Poly(butyl acrylate) (PBA)
| Molar Ratio [this compound]/[BA] | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.00 | 200,000 | 450,000 | 2.25 |
| 0.005 | 110,000 | 253,000 | 2.3 |
| 0.01 | 60,000 | 144,000 | 2.4 |
| 0.02 | 35,000 | 87,500 | 2.5 |
| 0.05 | 15,000 | 39,000 | 2.6 |
Note: The data in this table are representative values and can vary based on specific reaction conditions such as initiator concentration, temperature, and solvent.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Butyl Acrylate with this compound for Molecular Weight Control
Materials:
-
Butyl acrylate (monomer), inhibitor removed
-
This compound (chain transfer agent)
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (surfactant)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, combine deionized water, sodium dodecyl sulfate, and sodium bicarbonate.
-
Degassing: Purge the aqueous phase with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Emulsion Preparation: In a separate flask, prepare a pre-emulsion by mixing butyl acrylate and the desired amount of this compound.
-
Initiation: Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) under a nitrogen blanket. Add a portion of the initiator (potassium persulfate) dissolved in a small amount of deionized water to the reactor.
-
Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours.
-
Reaction: Maintain the reaction temperature and stirring for the duration of the monomer feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: Determination of Chain Transfer Constant (Cs) using the Mayo Method
The Mayo equation is used to determine the chain transfer constant:
1/DP = 1/DP0 + Cs * ([S]/[M])
Where:
-
DP is the degree of polymerization in the presence of the chain transfer agent.
-
DP0 is the degree of polymerization in the absence of the chain transfer agent.
-
Cs is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer.
Procedure:
-
Series of Polymerizations: Conduct a series of low-conversion (<10%) bulk or solution polymerizations of the desired monomer at a constant temperature and initiator concentration. One reaction should contain no this compound (to determine DP0), and the others should contain varying concentrations of this compound.
-
Polymer Isolation: At low conversion, stop the reactions and isolate the polymers by precipitation in a non-solvent (e.g., methanol for PMMA).
-
Molecular Weight Measurement: Determine the number-average molecular weight (Mn) of each polymer sample using GPC. Calculate the degree of polymerization (DP = Mn / Mmonomer).
-
Mayo Plot: Plot 1/DP as a function of [S]/[M]. The data should yield a straight line.
-
Determine Cs: The slope of the resulting line is the chain transfer constant, Cs.
Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: Experimental workflow for emulsion polymerization.
Caption: Troubleshooting logic for molecular weight control.
References
Technical Support Center: Catalyst Selection for Butyl Thioglycolate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of thioglycolic acid with butanol to synthesize butyl thioglycolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound esterification?
A1: The most common catalysts are strong protic acids. Sulfuric acid (H₂SO₄) is a conventional choice, but p-toluenesulfonic acid (PTSA) is often favored as it tends to cause fewer side reactions. Other acid catalysts like hydrochloric acid (HCl) and Lewis acids such as zinc chloride (ZnCl₂) have also been used.
Q2: Why is the removal of water crucial during the esterification reaction?
A2: The esterification of thioglycolic acid with butanol is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (thioglycolic acid and butanol), thereby reducing the yield of the desired this compound. Continuous removal of water is essential to drive the reaction to completion and achieve a high yield. A Dean-Stark apparatus is a common laboratory setup used for this purpose.
Q3: What are the typical reaction conditions for this esterification?
A3: Typical reaction conditions involve heating the mixture of thioglycolic acid, butanol, and an acid catalyst to reflux. The temperature will depend on the boiling point of the solvent or the excess reactant used. When using a Dean-Stark trap with a solvent like toluene or cyclohexane, the reaction is carried out at the boiling point of the azeotrope formed between the solvent and water.
Q4: What are potential side reactions to be aware of?
A4: The primary side reaction of concern is the oxidation of the thiol group (-SH) in thioglycolic acid or this compound, which can lead to the formation of disulfides. Overheating or the presence of oxidizing agents can promote this. Additionally, strong acids at high temperatures can sometimes cause dehydration of the alcohol or other undesired side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use an excess of one reactant, typically butanol, to shift the equilibrium towards the product. - Ensure efficient removal of water using a properly set up Dean-Stark trap or other drying agents like molecular sieves. |
| Insufficient catalyst. | - Increase the catalyst loading incrementally. For p-TSA, a catalytic amount is typically sufficient. | |
| Reaction time is too short. | - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. | |
| Loss of product during workup. | - Ensure proper phase separation during extraction. - Avoid excessive washing that might lead to hydrolysis of the ester. | |
| Formation of Impurities | Presence of unreacted thioglycolic acid. | - After the reaction, wash the organic layer with a mild base like sodium bicarbonate solution to neutralize and remove any remaining acid. |
| Formation of disulfide byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid unnecessarily high reaction temperatures. | |
| Side reactions caused by the catalyst. | - Consider switching from sulfuric acid to a milder catalyst like p-toluenesulfonic acid, which is known to cause fewer side reactions. | |
| Catalyst Deactivation | Poisoning of the catalyst. | - Ensure the purity of reactants and solvents, as impurities can sometimes deactivate the catalyst. |
| For solid catalysts, leaching of active sites. | - If using a solid acid catalyst, perform stability tests to check for leaching under the reaction conditions. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is soluble in the aqueous phase. | - This is less likely for this compound but can be an issue with shorter-chain esters. Ensure the pH of the aqueous phase is appropriate to minimize solubility. |
Catalyst Performance Data
The selection of a catalyst can significantly impact the yield of this compound. Below is a summary of comparative data.
| Catalyst | Reactant Ratio (Thioglycolic Acid:Butanol) | Water Removal Method | Yield (%) | Reference |
| p-Toluenesulfonic Acid (PTSA) | 1:1.5 | Dean-Stark Trap | 95 | [1] |
| Sulfuric Acid (H₂SO₄) | 1:1.5 | Dean-Stark Trap | 88 | [1] |
| Hydrochloric Acid (HCl) | - | Azeotropic Distillation | 87 | [2] |
| Zinc Chloride (ZnCl₂) | - | Azeotropic Distillation with Cyclohexane | 90 | [2] |
Experimental Protocols
Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TSA) and a Dean-Stark Trap
This protocol is a standard method for achieving high yields of this compound.
Materials:
-
Thioglycolic acid
-
n-Butanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene (or cyclohexane)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add thioglycolic acid, n-butanol (an excess of 1.5 to 2 equivalents is recommended), a catalytic amount of p-TSA (typically 1-2 mol% relative to the limiting reagent), and a suitable volume of toluene to fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and the reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected in the trap, and no more water is being formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and remove the toluene and excess butanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Comparative Guide to Butyl Thioglycolate and Other Thioglycolates in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, precise control over molecular weight and architecture is paramount. Thioglycolates are a class of chain transfer agents (CTAs) widely employed in free-radical polymerization to achieve this control. This guide provides an objective comparison of butyl thioglycolate against other common thioglycolates, supported by experimental data, to aid researchers in selecting the optimal CTA for their specific application.
Executive Summary
Thioglycolate esters are effective chain transfer agents used to regulate the molecular weight and polydispersity of polymers during free-radical polymerization. The choice of the ester group (e.g., butyl, octyl, methyl, 2-ethylhexyl) influences the agent's performance, particularly its chain transfer constant (C\textsubscript{s}), which dictates its efficiency in a given polymerization system. This guide will delve into a comparative analysis of this compound and other thioglycolates, presenting available quantitative data, experimental methodologies, and their implications for polymer properties and applications, including the synthesis of polymers for pressure-sensitive adhesives and potential relevance in drug delivery systems.
Performance Comparison of Thioglycolate Chain Transfer Agents
The effectiveness of a chain transfer agent is primarily quantified by its chain transfer constant (C\textsubscript{s}). A higher C\textsubscript{s} value indicates a more efficient transfer of the radical chain, leading to a greater reduction in polymer molecular weight for a given concentration of the CTA.
The following table summarizes the performance of various thioglycolates in a representative emulsion polymerization system.
Table 1: Performance of Thioglycolates in Emulsion Polymerization of Styrene/n-Butylacrylate/Methacrylic Acid (70/25/5)
| Chain Transfer Agent | M\textsubscript{n} ( g/mol ) | M\textsubscript{w} ( g/mol ) | M\textsubscript{w}/M\textsubscript{n} (PDI) |
| Octylthioglycolate (OTG) | 6,360 | 26,100 | 4.10 |
Data sourced from Sakai Chemical Industry Co., Ltd. technical information. The data for this compound under these specific conditions is not publicly available in the searched literature.
Table 2: Chain Transfer Constants (C\textsubscript{s}) of Various Thiols in Styrene and Methyl Methacrylate (MMA) Polymerization at 60°C
| Chain Transfer Agent | C\textsubscript{s} in Styrene | C\textsubscript{s} in MMA |
| Octylthioglycolate (OTG) | 12.9 | 1.21 |
| n-Butylmercaptan* | - | 0.70[1] |
n-Butylmercaptan is a structurally similar thiol and its C\textsubscript{s} value in MMA is provided as a proxy for this compound in the absence of direct data. It is important to note that the ester group in this compound can influence its reactivity. Data for OTG is from Sakai Chemical Industry Co., Ltd. technical information.
From the available data, Octylthioglycolate demonstrates high efficiency in controlling the molecular weight in the specified emulsion polymerization system. The chain transfer constants indicate that thioglycolates are generally more effective in styrene polymerization compared to methyl methacrylate polymerization. While direct comparative data for this compound is limited, the value for n-butylmercaptan suggests it is also an effective CTA in MMA polymerization. The choice between butyl, octyl, and other thioglycolates will depend on the specific monomer system, desired molecular weight, and other factors such as solubility and cost.
Experimental Protocols
Emulsion Polymerization of Styrene/n-Butylacrylate/Methacrylic Acid
This protocol is based on the experimental conditions described by Sakai Chemical Industry Co., Ltd. for the evaluation of chain transfer agents.
Materials:
-
Styrene (St)
-
n-Butylacrylate (BA)
-
Methacrylic acid (MAA)
-
Dodecylbenzenesulfonic acid (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Thioglycolate Chain Transfer Agent (e.g., Octylthioglycolate)
-
Deionized water
Procedure:
-
Prepare a monomer mixture with the ratio of Styrene/n-Butylacrylate/Methacrylic acid = 70/25/5 by weight.
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the deionized water and emulsifier (Dodecylbenzenesulfonic acid).
-
Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.
-
Add the specified amount of the chain transfer agent (e.g., 1.5 mol% based on total monomers for the data in Table 1) to the monomer mixture.
-
Add the monomer mixture containing the CTA to the reaction vessel.
-
Initiate the polymerization by adding the initiator (Potassium persulfate) dissolved in a small amount of deionized water.
-
Maintain the reaction at 80°C for the desired polymerization time.
-
Cool the reactor to room temperature and collect the resulting polymer emulsion.
-
Characterize the polymer for number-average molecular weight (M\textsubscript{n}), weight-average molecular weight (M\textsubscript{w}), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a common technique used to determine the chain transfer constant of a CTA. It involves conducting a series of polymerizations with varying concentrations of the CTA.
Procedure:
-
Perform a series of polymerizations (e.g., bulk, solution, or emulsion) of a specific monomer (e.g., Styrene or Methyl Methacrylate) at a constant temperature and initiator concentration.
-
In each polymerization, vary the molar ratio of the chain transfer agent ([CTA]) to the monomer ([M]).
-
Keep the monomer conversion low (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly during the experiment.
-
Isolate the polymer from each reaction and determine its number-average degree of polymerization (DP\textsubscript{n}).
-
Plot the reciprocal of the degree of polymerization (1/DP\textsubscript{n}) against the molar ratio of CTA to monomer ([CTA]/[M]).
-
The slope of the resulting straight line is the chain transfer constant (C\textsubscript{s}).
The relationship is described by the Mayo equation:
1/DP\textsubscript{n} = (1/DP\textsubscript{n})\textsubscript{0} + C\textsubscript{s} * ([CTA]/[M])
where (1/DP\textsubscript{n})\textsubscript{0} is the reciprocal of the degree of polymerization in the absence of the CTA.
Visualization of Polymerization Control
The following diagrams illustrate the role of thioglycolates as chain transfer agents in radical polymerization.
Caption: Radical polymerization with a thioglycolate chain transfer agent.
The diagram above illustrates the fundamental steps in free-radical polymerization, including the crucial role of a thioglycolate chain transfer agent. The growing polymer chain (Pn•) reacts with the thioglycolate (R'-SH), terminating its growth and forming a "dead" polymer chain (Pn-H). Simultaneously, a new radical (R'-S•) is generated, which then initiates the growth of a new polymer chain. This process effectively controls the overall molecular weight of the resulting polymer.
Caption: Workflow for determining the chain transfer constant.
This workflow outlines the key steps involved in experimentally determining the chain transfer constant of a thioglycolate using the Mayo method. This systematic approach ensures accurate and reproducible results for comparing the efficiency of different chain transfer agents.
Applications in Drug Delivery
The ability to precisely control the molecular weight and functionality of polymers is critical in the design of drug delivery systems. While specific examples detailing the use of this compound in the synthesis of drug delivery polymers are not prevalent in the reviewed literature, the principles of using thioglycolates as CTAs are highly relevant.
Polymers with well-defined molecular weights and narrow polydispersity, achievable through the use of CTAs, can lead to more predictable drug loading and release kinetics. Furthermore, the thiol group introduced at the chain end can be utilized for further functionalization, such as conjugation of targeting ligands or stimuli-responsive moieties. The choice of the ester group on the thioglycolate can influence the hydrophobicity of the resulting polymer, which is a key parameter in the formulation of nanoparticles and micelles for drug encapsulation.
Conclusion
This compound and other thioglycolates are indispensable tools for controlling the architecture of polymers synthesized via free-radical polymerization. The selection of a specific thioglycolate should be based on its chain transfer constant in the desired monomer system, as well as other factors like solubility and cost. While direct comparative data for this compound is not as abundant as for other analogues like octylthioglycolate, the available information suggests it is an effective chain transfer agent. Further experimental work is needed to provide a more comprehensive quantitative comparison across a range of polymerization conditions. The principles outlined in this guide provide a solid foundation for researchers to select and evaluate the most suitable thioglycolate for their polymerization needs, whether for industrial applications or the development of advanced materials for drug delivery.
References
A Comparative Analysis of Butyl Thioglycolate and Isooctyl Thioglycolate for Researchers and Drug Development Professionals
An in-depth guide to the properties, performance, and applications of two key thioglycolate esters.
Butyl thioglycolate and isooctyl thioglycolate are two closely related organosulfur compounds that have found widespread use across various industrial and scientific sectors. Both molecules share a common thioglycolic acid backbone but differ in their ester side chains—a butyl group in the former and an isooctyl group in the latter. This structural difference, while seemingly minor, imparts distinct physical, chemical, and performance characteristics to each compound, making them suitable for different applications. This guide provides a comprehensive comparative analysis of this compound and isooctyl thioglycolate, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal compound for their specific needs.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application. The following table summarizes the key properties of this compound and isooctyl thioglycolate.
| Property | This compound | Isooctyl Thioglycolate |
| CAS Number | 10047-28-6[1] | 25103-09-7[2][3] |
| Molecular Formula | C6H12O2S[1] | C10H20O2S[3] |
| Molecular Weight | 148.22 g/mol [1] | 204.33 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[3] |
| Odor | Characteristic | Faint fruity odor[2] |
| Boiling Point | ~170-194°C | 96°C |
| Density | ~1.03 g/cm³ | ~0.97 g/cm³ |
| Solubility | Soluble in organic solvents, moderately soluble in water. | Soluble in organic solvents, insoluble in water.[3] |
Key Applications and Performance Comparison
PVC Heat Stabilizers
Both butyl and isooctyl thioglycolate are used as organotin mercaptide heat stabilizers for polyvinyl chloride (PVC). These stabilizers are crucial for preventing the thermal degradation of PVC during processing at high temperatures. The thioglycolate moiety plays a key role in neutralizing hydrogen chloride, a byproduct of PVC degradation that can lead to discoloration and loss of mechanical properties.
Performance Insights: The longer alkyl chain of isooctyl thioglycolate generally imparts better compatibility with the PVC matrix and lower volatility compared to this compound. This can translate to improved long-term heat stability and reduced migration of the stabilizer from the final product. However, the specific performance can also be influenced by the tin component of the stabilizer and the overall formulation.
Cosmetic Formulations
In the cosmetics industry, both esters are used as reducing agents in hair waving and straightening products.[3] They function by breaking the disulfide bonds in the keratin structure of the hair, allowing it to be reshaped.
Performance Insights: The larger molecular size and increased lipophilicity of isooctyl thioglycolate may lead to slower penetration into the hair shaft compared to this compound. This could potentially result in a more controlled and less aggressive hair treatment, possibly reducing hair damage. Conversely, the smaller and more water-soluble nature of this compound might allow for faster processing times. The choice between the two would depend on the desired speed of the waving or straightening process and the emphasis on minimizing hair damage.
Antioxidant Properties
The thiol group in both molecules suggests potential antioxidant activity. While specific comparative studies on their antioxidant efficacy are limited, sulfur-containing compounds are generally known to act as antioxidants.
Potential Performance: The antioxidant activity would likely be concentration-dependent and influenced by the specific oxidative stressor and the medium in which they are tested. The different alkyl chains might affect their solubility and partitioning in multiphase systems, thereby influencing their antioxidant performance in specific applications.
Drug Delivery Systems
The application of thioglycolate esters in drug delivery is an emerging area of research. Their ability to react with disulfide bonds and their potential for chemical modification make them interesting candidates for developing novel drug carriers and release systems.
Potential Performance: The choice between butyl and isooctyl thioglycolate in a drug delivery system would depend on the desired release profile, the hydrophobicity of the drug, and the nature of the delivery vehicle. The more hydrophobic isooctyl ester might be more suitable for encapsulating and controlling the release of lipophilic drugs.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Experimental Protocol: Evaluation of PVC Heat Stabilizer Performance
This protocol outlines the steps to compare the effectiveness of this compound and isooctyl thioglycolate as heat stabilizers in a PVC formulation.
1. Materials and Formulation:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Primary stabilizer (e.g., a tin carboxylate)
-
Co-stabilizer: this compound or Isooctyl thioglycolate
-
Lubricant (e.g., stearic acid)
2. Sample Preparation:
-
Prepare two identical PVC formulations, one containing this compound and the other isooctyl thioglycolate at the same molar concentration.
-
The components are typically blended in a high-speed mixer.
-
The blended compound is then processed on a two-roll mill at a specified temperature (e.g., 160-180°C) to form a homogenous sheet.
3. Thermal Stability Testing (Oven Aging Method):
-
Cut uniform strips from the milled PVC sheets.
-
Place the strips in a preheated oven at a constant temperature (e.g., 180°C or 200°C).
-
At regular intervals (e.g., every 10-15 minutes), remove a piece of each strip.
-
Mount the pieces chronologically on a card to visually assess the progression of discoloration from the original color to yellow, brown, and finally black.
-
The time taken to reach a specific color change (e.g., dark brown or black) is recorded as the thermal stability time. A longer time indicates better performance.
4. Data Analysis and Comparison:
-
Compare the thermal stability times of the PVC formulations containing this compound and isooctyl thioglycolate.
-
The formulation with the longer thermal stability time is considered to have a more effective heat stabilizer under the tested conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative evaluation of PVC heat stabilizers.
Caption: Workflow for the comparative evaluation of PVC heat stabilizers.
Conclusion
This compound and isooctyl thioglycolate are versatile compounds with distinct properties that make them suitable for a range of applications. While a lack of direct, quantitative comparative studies in the public domain makes a definitive performance ranking challenging, their physicochemical differences offer valuable insights. The larger, more hydrophobic nature of isooctyl thioglycolate suggests potential advantages in applications requiring long-term stability, lower volatility, and controlled reactivity. Conversely, the smaller size and higher water solubility of this compound may be beneficial where faster action is desired.
For researchers and drug development professionals, the choice between these two esters will ultimately depend on the specific requirements of their application. It is hoped that this guide provides a solid foundation for this selection process and encourages further direct comparative studies to elucidate the performance nuances of these important industrial chemicals.
References
A Comparative Guide to Chromatographic Methods for the Quantification of Butyl Thioglycolate
For researchers, scientists, and professionals in drug development, the accurate quantification of butyl thioglycolate is crucial for quality control, formulation development, and safety assessment. This guide provides a comparative overview of the primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, this document outlines methodologies adapted from the analysis of structurally related thiols and esters, providing a solid foundation for laboratory application.
At a Glance: Comparison of Chromatographic Methods
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need for derivatization. Both techniques offer robust and reliable approaches when properly optimized and validated.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. This compound, with a boiling point of approximately 182-183°C, is amenable to direct analysis by GC, particularly for purity assessments of raw materials. For trace-level quantification or analysis in complex matrices, derivatization of the thiol group may be necessary to improve chromatographic behavior and detection sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of analytes. For this compound, reversed-phase HPLC with UV detection is the most common approach. The presence of the thioester linkage provides a chromophore for UV detection. For enhanced sensitivity and selectivity, especially in complex formulations, pre-column derivatization of the thiol group with a UV-absorbing or fluorescent reagent can be employed.
Quantitative Performance Data
The following tables summarize typical performance data for GC and HPLC methods, extrapolated from the analysis of thioglycolic acid, its esters, and other related thiol compounds. These values provide a benchmark for method development and validation for this compound analysis.
Table 1: Gas Chromatography (GC-FID and GC-MS)
| Parameter | Direct GC-FID (Purity Assay) | GC-MS with Derivatization (Trace Analysis) |
| Limit of Detection (LOD) | ~0.01% (area/area) | 5 - 10 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.03% (area/area) | 15 - 30 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10% |
Table 2: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Direct HPLC-UV | HPLC-UV with Pre-column Derivatization |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~30 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Workflows and Protocols
The successful quantification of this compound relies on a well-defined experimental workflow. The following diagram and protocols outline the key steps for both GC and HPLC analysis.
Caption: General experimental workflow for the chromatographic quantification of this compound.
Gas Chromatography (GC-FID) Protocol for Purity Assessment
This protocol is suitable for determining the purity of this compound raw material.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, isopropanol) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Determine the purity by comparing the peak area of this compound in the sample to that of the main peak in the standard, or by area percent normalization.
HPLC-UV Protocol for Quantification in Formulations
This protocol is suitable for quantifying this compound in cosmetic or pharmaceutical formulations.
-
Standard Preparation: Prepare a stock solution and working standards of this compound in the mobile phase.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent.
-
Perform a liquid-liquid extraction or solid-phase extraction if necessary to remove interfering matrix components.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the thiol is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the sample.
Derivatization for Enhanced Sensitivity (Optional)
For trace analysis, a pre-column derivatization step can be introduced for HPLC, or a pre-injection derivatization for GC.
-
For HPLC: React the sample with a chromophoric or fluorophoric reagent that specifically targets thiols, such as 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) or monobromobimane.
-
For GC: Silylation is a common derivatization technique for thiols to increase their volatility and thermal stability. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
Logical Relationship of Analytical Method Selection
The selection of the most appropriate chromatographic method is a critical decision based on the analytical problem at hand.
Caption: Decision tree for selecting a chromatographic method for this compound analysis.
References
A Comparative Analysis of Chain Transfer Agents: Evaluating Alternatives to Butyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Polymer Synthesis
In the precise world of polymer synthesis, the selection of an appropriate chain transfer agent (CTA) is paramount to controlling molecular weight and achieving a narrow molecular weight distribution. Butyl thioglycolate is a commonly employed CTA; however, a diverse array of alternatives exists, each possessing unique efficacy and characteristics. This guide provides a comprehensive comparison of various chain transfer agents against this compound, supported by experimental data, to inform the selection of the optimal agent for specific polymerization needs.
Quantitative Comparison of Chain Transfer Agent Efficacy
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Cₜ), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Cₜ value signifies a more efficient CTA, meaning a smaller amount is required to achieve the desired reduction in polymer molecular weight. The following tables summarize the chain transfer constants for various CTAs in the polymerization of common monomers.
Table 1: Chain Transfer Constants (Cₜ) in Styrene Polymerization at 60°C
| Chain Transfer Agent | Chain Transfer Constant (Cₜ) |
| n-Butyl Mercaptan | ~15 |
| n-Dodecyl Mercaptan (NDM) | 13.0[1] |
| tert-Dodecyl Mercaptan (TDM) | 13.6[1] |
| Octylthioglycolate (OTG) | 12.9[1] |
Table 2: Chain Transfer Constants (Cₜ) in Methyl Methacrylate (MMA) Polymerization at 60°C
| Chain Transfer Agent | Chain Transfer Constant (Cₜ) |
| n-Butyl Mercaptan | 0.67[2] |
| n-Dodecyl Mercaptan (NDM) | 1.36[1] |
| tert-Dodecyl Mercaptan (TDM) | 1.25[1] |
| Octylthioglycolate (OTG) | 1.21[1] |
| Ethyl Mercaptoacetate | 0.62[2] |
| 2-Mercaptoethanol | 0.62[2] |
Table 3: Chain Transfer Constants (Cₜ) in Butyl Acrylate (BA) Polymerization
| Chain Transfer Agent | Chain Transfer Constant (Cₜ) | Temperature (°C) |
| n-Butyl Mercaptan | 1.69 | 50 |
| Dodecyl Mercaptan | 1.95 | 50 |
Note: Direct experimental data for the chain transfer constant of this compound under these specific conditions was not available in the reviewed literature. However, based on the data for octylthioglycolate and ethyl mercaptoacetate, it is anticipated that this compound would exhibit a Cₜ value in a similar range, likely between 0.5 and 1.5 for MMA and around 10-15 for styrene, due to the comparable reactivity of the thiol group in the thioglycolate structure.
Understanding the Mechanism of Chain Transfer
The fundamental role of a chain transfer agent is to interrupt the growth of a propagating polymer chain and initiate a new one. This process, depicted in the diagram below, effectively regulates the overall molecular weight of the resulting polymer.
Caption: Mechanism of Catalytic Chain Transfer.
Experimental Protocol: Determining Chain Transfer Constants via the Mayo Method
The Mayo method is a widely accepted experimental procedure for determining the chain transfer constant of a CTA. It involves running a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
Experimental Workflow
Caption: Workflow for Determining Cₜ via the Mayo Method.
Detailed Methodology for Emulsion Polymerization of Methyl Methacrylate (MMA)
1. Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (SDS), surfactant
-
Chain Transfer Agent (e.g., this compound, n-Dodecyl Mercaptan, etc.)
-
Deionized water
2. Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine deionized water and SDS. Purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Preparation of Monomer Emulsion: In a separate flask, prepare a series of monomer emulsions. For each, combine MMA and a specific amount of the chain transfer agent. The concentration of the CTA should be varied across the series (e.g., 0, 0.1, 0.2, 0.4, 0.8 mol% relative to the monomer).
-
Initiation: Heat the aqueous phase to the desired reaction temperature (e.g., 80°C). Add the KPS initiator dissolved in a small amount of deionized water to the reactor.
-
Polymerization: Add the monomer emulsion to the reactor. Maintain a constant temperature and stirring speed throughout the polymerization. To ensure the validity of the Mayo equation, the reaction should be stopped at low monomer conversion (typically less than 10%). This can be achieved by taking samples at regular intervals and quenching the reaction.
-
Polymer Isolation: Precipitate the polymer from the latex sample by adding a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum until a constant weight is achieved.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mₙ) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Calculation of DPₙ: Calculate the number-average degree of polymerization (DPₙ) using the formula: DPₙ = Mₙ / M_monomer, where M_monomer is the molecular weight of MMA.
3. Data Analysis:
-
Plot 1/DPₙ as a function of the molar ratio of the chain transfer agent to the monomer ([CTA]/[M]).
-
Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Cₜ) for the specific CTA under the given experimental conditions. The y-intercept corresponds to 1/DPₙ in the absence of a CTA.
References
A Comparative Toxicological Assessment of Butyl Thioglycolate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of butyl thioglycolate and its key analogs: methyl thioglycolate, ethyl thioglycolate, and 2-ethylhexyl thioglycolate. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and safe handling of these chemicals in various applications.
Executive Summary
Thioglycolic acid and its esters are widely used in cosmetics and other industries.[1] This guide focuses on the toxicological assessment of this compound in comparison to its methyl, ethyl, and 2-ethylhexyl analogs. The primary toxicological endpoints evaluated include acute oral toxicity, skin irritation and corrosion, eye irritation, and skin sensitization. While data gaps exist, this compilation of available experimental data provides a valuable comparative overview. In general, these thioglycolate esters exhibit a range of toxicities, with some showing potential for significant skin and eye irritation, as well as skin sensitization.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its analogs.
Table 1: Acute Oral Toxicity
| Chemical Name | CAS Number | LD50 (Rat, oral) | Reference |
| This compound | 10047-28-6 | Data Not Available | |
| Methyl Thioglycolate | 2365-48-2 | 84 mg/kg | [2][3] |
| Ethyl Thioglycolate | 623-51-8 | 178 mg/kg | [4][5] |
| 2-Ethylhexyl Thioglycolate | 7659-86-1 | 303 mg/kg | [6] |
| Thioglycolic Acid (for reference) | 68-11-1 | 73 mg/kg | [7] |
Table 2: Skin and Eye Irritation
| Chemical Name | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | Reference |
| This compound | Irritant | Irritant | [8] |
| Methyl Thioglycolate | Irritating to skin | Causes serious eye irritation | [2] |
| Ethyl Thioglycolate | Irritating to skin | Irritating to eyes | [9] |
| 2-Ethylhexyl Thioglycolate | Slight irritation | Data Not Available | [6] |
| Thioglycolic Acid (for reference) | Corrosive | Severe eye damage | [10] |
Table 3: Skin Sensitization
| Chemical Name | Skin Sensitization | Reference |
| This compound | Can be a sensitizer | [8] |
| Methyl Thioglycolate | Can be a sensitizer | [8] |
| Ethyl Thioglycolate | May cause an allergic skin reaction | [4] |
| 2-Ethylhexyl Thioglycolate | May cause an allergic skin reaction | [6] |
| Thioglycolic Acid (for reference) | Can be a sensitizer | [10] |
Table 4: Mutagenicity (Ames Test)
| Chemical Name | Ames Test Result | Reference |
| This compound | Not Mutagenic | [8] |
| Methyl Thioglycolate | Not Mutagenic | [8] |
| Ethyl Thioglycolate | Not Mutagenic | [8] |
| 2-Ethylhexyl Thioglycolate | Data Not Available | |
| Thioglycolic Acid (for reference) | Not Mutagenic | [8] |
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.
Acute Oral Toxicity (OECD 401/420)
The acute oral toxicity is typically determined using methods like the now-obsolete OECD Guideline 401 or the preferred Fixed Dose Procedure (OECD 420).[2][11] In these studies, the test substance is administered orally to a group of rats at various dose levels.[11] The animals are observed for a period of 14 days for signs of toxicity and mortality.[11] The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.[11]
Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)
The potential for skin and eye irritation is assessed using the Draize test in rabbits, following OECD Guidelines 404 (dermal) and 405 (eye).[12][13] For skin irritation, a small amount of the test substance is applied to a shaved patch of skin and observed for signs of erythema (redness) and edema (swelling) over a period of several days.[12] For eye irritation, a small amount of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control.[13] The eyes are then examined for redness, swelling, and corneal opacity.[13]
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical. This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. A substance is identified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation above a certain threshold compared to control animals.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] It utilizes specific strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine.[12] The bacteria are exposed to the test chemical, and the number of colonies that revert to a state of being able to produce histidine is counted.[13] A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[13]
Visualizations
Toxicological Assessment Workflow
Caption: A generalized workflow for toxicological assessment.
Metabolic Pathway of Thioglycolate Esters
Caption: Postulated metabolic pathway for this compound.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Final amended report on the safety assessment of Ammonium Thioglycolate, this compound, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, Isooctyl Thioglycolate, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ask-force.org [ask-force.org]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. thesciencenotes.com [thesciencenotes.com]
Performance Evaluation of Butyl Thioglycolate in Hair Care Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of butyl thioglycolate's performance in hair care formulations against other common reducing agents. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in product formulation and research. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on thioglycolate chemistry and performance, utilizing data from studies on analogous compounds to provide a robust framework for evaluation.
Executive Summary
This compound, an ester of thioglycolic acid, is utilized in cosmetic formulations, particularly for hair perming and straightening, due to its efficacy in reducing disulfide bonds within the keratin structure of the hair.[1] Its ester structure is suggested to enhance lipid solubility, potentially leading to deeper penetration into the hair shaft compared to its salt counterparts like ammonium thioglycolate.[1] The primary mechanism of action for all thioglycolates involves the cleavage of disulfide bonds in hair keratin, allowing for the reshaping of the hair fiber.[2][3] The performance of these agents is influenced by factors such as pH, concentration, and the specific salt or ester used. This guide will delve into the comparative performance, supported by experimental data on related compounds, and provide detailed protocols for evaluation.
Mechanism of Action: Disulfide Bond Reduction
The fundamental chemistry of hair reshaping with thioglycolates involves a redox reaction targeting the disulfide bonds (-S-S-) in keratin, the primary protein in hair. These bonds are responsible for the hair's shape and strength.
-
Reduction: The thioglycolate, in its active thiolate form (-S⁻), attacks the disulfide bond, cleaving it and forming two thiol groups (-SH). This process weakens the hair structure, making it malleable.
-
Reshaping: While the hair is in this plasticized state, it is mechanically shaped (e.g., wrapped around a perm rod or straightened with a flat iron).
-
Oxidation (Neutralization): An oxidizing agent, typically hydrogen peroxide, is applied to reform the disulfide bonds in the new configuration, locking in the desired shape.[3]
Comparative Performance Data
Table 1: Comparison of Mechanical Resistance of Hair Treated with Different Straightening Formulations
| Formulation Group | Active Ingredient(s) | Concentration | Mean Maximum Force (N) |
| G01 (Control) | Virgin Hair | N/A | 0.0664 |
| G02 (Control) | Bleached Hair | N/A | 0.0520 |
| G03 | Ammonium Thioglycolate | 13.3% | 0.0600 |
| G04 | Ammonium Thioglycolate | 9.4% | 0.0765 |
| G05 | Amino Methyl Propanol (AMP) Thioglycolate | 12.5% | 0.0799 |
| G06 | Amino Methyl Propanol (AMP) Thioglycolate | 7.9% | 0.0903 |
| G07 | Sodium Cysteamine | 5% | 0.0711 |
| G08 | Sodium Cysteamine | 4% | 0.0615 |
| G09 | Ammonium Thioglycolate + Sodium Thioglycolate | 2% + 1% | 0.0672 |
| G10 | Ammonium Thioglycolate + Sodium Thioglycolate | 1% + 2% | 0.0843 |
Source: Adapted from a comparative study on hair straightening formulations.[4]
Table 2: Change in Hair Fiber Diameter After Treatment
| Formulation Group | Active Ingredient(s) | Concentration | Change in Diameter (µm) |
| G02 (Control) | Bleached Hair | N/A | -10.18 |
| G03 | Ammonium Thioglycolate | 13.3% | +4.08 |
| G04 | Ammonium Thioglycolate | 9.4% | +5.07 |
| G05 | Amino Methyl Propanol (AMP) Thioglycolate | 12.5% | +7.61 |
| G06 | Amino Methyl Propanol (AMP) Thioglycolate | 7.9% | +4.06 |
| G07 | Sodium Cysteamine | 5% | +7.10 |
| G08 | Sodium Cysteamine | 4% | +8.47 |
| G09 | Ammonium Thioglycolate + Sodium Thioglycolate | 2% + 1% | +5.50 |
| G10 | Ammonium Thioglycolate + Sodium Thioglycolate | 1% + 2% | +7.39 |
Source: Adapted from a comparative study on hair straightening formulations.[4]
These tables indicate that while all straightening treatments can affect hair's mechanical properties, the specific formulation plays a significant role. Notably, bleaching causes a significant reduction in hair diameter, while the tested straightening formulations led to an increase. The variation in maximum force suggests differences in the extent of disulfide bond cleavage and reformation, as well as the impact of other formulation ingredients.
Experimental Protocols
To facilitate comparative studies, the following are detailed methodologies for key experiments.
Single Fiber Tensile Strength Testing
This protocol measures the force required to break a single hair fiber, providing an indication of its strength and integrity.
Methodology:
-
Sample Preparation:
-
Source healthy, untreated human hair swatches.
-
Randomly select a statistically significant number of single hair fibers (e.g., 50-100 per treatment group).
-
Measure the diameter of each fiber using a laser scan micrometer.
-
Mount each fiber onto a sample tab with a known gauge length (e.g., 20 mm).
-
-
Treatment:
-
Prepare solutions of this compound and other reducing agents at desired concentrations and pH levels in a suitable base formulation.
-
Immerse the mounted hair fibers in the respective treatment solutions for a specified duration (e.g., 15-30 minutes) at a controlled temperature.
-
Include a control group treated with the base formulation without the reducing agent.
-
-
Neutralization and Rinsing:
-
After the treatment time, rinse the fibers thoroughly with deionized water.
-
Apply a neutralizing solution (e.g., 2% hydrogen peroxide) for a specified time (e.g., 5-10 minutes).
-
Rinse the fibers again with deionized water and allow them to air dry under controlled humidity and temperature.
-
-
Tensile Testing:
-
Use a tensile testing instrument to stretch each fiber at a constant rate of extension until it breaks.
-
Record the force (in Newtons or gram-force) and elongation at break.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the breaking strength and elongation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the groups.
-
Curl Reduction Efficacy
This protocol quantifies the straightening effect of a formulation on naturally curly hair.
Methodology:
-
Sample Preparation:
-
Use naturally curly hair swatches of a consistent length and curl type.
-
Measure the initial length of each swatch in its naturally curled state (L_initial).
-
-
Treatment:
-
Apply the test formulation (e.g., containing this compound) evenly to the hair swatch.
-
Follow the application with mechanical straightening using a flat iron at a controlled temperature and number of passes.
-
Apply a neutralizer as per the product instructions.
-
-
Measurement:
-
After the complete treatment and drying, measure the final length of the straightened hair swatch (L_final).
-
-
Calculation of Curl Reduction:
-
Calculate the percentage of curl reduction using the formula: Curl Reduction (%) = ((L_final - L_initial) / L_initial) * 100
-
Safety and Irritation Potential
All thioglycolates, including this compound, have the potential to be skin and eye irritants.[5] Safety assessments have concluded that these ingredients are safe for use in cosmetic products at specified concentrations and pH ranges.[5][6] However, it is crucial for formulators to adhere to these guidelines and for professionals to take precautions to avoid direct skin contact.[6] Glyceryl thioglycolate, in particular, has been noted as a potential sensitizer in clinical tests, especially among hairdressers.[5]
Conclusion
This compound is a viable reducing agent for hair care formulations, with its performance being intrinsically linked to the overall formulation. While direct quantitative comparisons with other thioglycolates are scarce, the provided data on analogous compounds and the detailed experimental protocols offer a solid foundation for its evaluation. Future research should focus on generating direct comparative data to better understand the specific advantages and limitations of this compound in relation to other reducing agents in terms of efficacy and hair damage. This will enable more precise formulation development and a deeper understanding of its role in hair care science.
References
- 1. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. reu.chem.byu.edu [reu.chem.byu.edu]
- 4. Comparative Assessments of New Hair-Straightening Cosmetic Formulations on Wavy Type 2 Hair [mdpi.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Guide to Butyl Thioglycolate and its Alternatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of butyl thioglycolate and its common alternatives—dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP)—with a focus on their potential for cross-reactivity and interference in biological assays. The information presented is intended to help researchers select the most appropriate reducing agent for their specific experimental needs, thereby minimizing the risk of generating unreliable data.
Overview of Reducing Agents and Potential for Assay Interference
Reducing agents are essential in many biological protocols to prevent the oxidation of sulfhydryl groups and to denature proteins by cleaving disulfide bonds. However, these same properties can lead to interference in various biological assays. This interference can manifest as false positives or negatives, altered enzyme kinetics, or reduced antibody binding. This compound, a thiol-containing compound, is expected to exhibit interference patterns similar to other thiol-based reducing agents like DTT and BME. TCEP, a non-thiol reducing agent, often presents a more compatible, though not entirely interference-free, alternative.
Comparative Data on Assay Interference
The following table summarizes the known and inferred interference of this compound and its common alternatives in various biological assays. It is important to note that direct quantitative data for this compound is limited in publicly available literature; therefore, its potential for interference is largely inferred from the behavior of other thiol-containing compounds.
| Reducing Agent | Assay Type | Nature of Interference | Concentration Dependence | References |
| This compound (Inferred) | Immunoassays (ELISA, Western Blot) | Potential for reducing antibody disulfide bonds, leading to loss of antigen-binding capacity. The butyl group may also cause non-specific hydrophobic interactions. | Likely concentration-dependent. | Inferred from the properties of thiol-containing compounds. |
| Protein Quantification (BCA, Lowry) | Strong interference due to the reduction of Cu²⁺ to Cu¹⁺, leading to inflated protein concentration readings. | High interference even at low mM concentrations. | Inferred from the behavior of other thiol-containing compounds.[1] | |
| Enzyme Assays | Can affect enzyme activity by reducing critical disulfide bonds or interacting with the active site. | Dependent on the specific enzyme and its sensitivity to reducing conditions. | Inferred from the properties of thiol-containing compounds. | |
| Dithiothreitol (DTT) | Immunoassays (ELISA, Western Blot) | Reduces antibody disulfide bonds, compromising antibody integrity and function. Can lead to underestimation of gliadin in immunoassays.[2] | Interference is concentration-dependent. | [2] |
| Protein Quantification (BCA, Lowry) | Significant interference by reducing Cu²⁺. | Interferes at concentrations >1mM. | [1] | |
| Labeling Reactions (Maleimide-based) | Significantly inhibits the reaction of maleimide probes with protein thiols. | Strong inhibition even at 0.1 mM.[3][4] | [3][4] | |
| Enzyme Assays | Can alter enzyme kinetics. For PLpro, the Kₘ increased 4-fold in the presence of DTT.[1] | Varies with the enzyme. | [1] | |
| β-Mercaptoethanol (BME) | Immunoassays (ELISA, Western Blot) | Similar to DTT, it can reduce antibody disulfide bonds. Has a stronger effect than guanidinium chloride in interfering with gliadin immunoassays.[2] | Concentration-dependent. | [2] |
| Protein Quantification (BCA, Lowry) | Interferes with copper-based protein assays. | Yes. | [1] | |
| Enzyme Assays | Can alter enzyme kinetics. | Varies with the enzyme. | [1] | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Immunoassays (ELISA, Western Blot) | Generally more compatible than DTT and BME as it is a non-thiol reducing agent. However, it can still affect some assays. | Less concentration-dependent interference compared to thiol-based agents. | [1] |
| Protein Quantification (BCA, Lowry) | Can interfere, but generally to a lesser extent than DTT and BME. | Interference is observable. | [1] | |
| Labeling Reactions (Maleimide-based) | Less interference compared to DTT, but can still reduce labeling efficiency. | At 0.1 mM, it allowed for significantly more labeling than DTT.[3][4] | [3][4] | |
| Fluorescence-based Assays | Can quench red fluorophores like Cy5 and Alexa 647 at concentrations >1 mM. | Quenching is concentration-dependent, with a Kᴅ of ~10-15 mM for some dyes.[5] | [5] | |
| Enzyme Assays | Can alter enzyme kinetics. For PLpro, the Kₘ increased 2.5-fold in the presence of TCEP.[1] | Varies with the enzyme. | [1] |
Experimental Protocols
General Protocol for Assessing Interference in Immunoassays (Spike and Recovery)
This protocol is a standard method to determine if a substance in a sample matrix interferes with an immunoassay.[6]
-
Sample Preparation:
-
Neat Matrix: The biological sample without any added analyte or interfering substance.
-
Spiked Buffer (Control): A known concentration of the target analyte is added to the assay buffer.
-
Spiked Matrix: The same known concentration of the target analyte is added to the biological sample.
-
Test Samples: Prepare a dilution series of the reducing agent (e.g., this compound, DTT, TCEP) in the assay buffer.
-
-
Assay Procedure:
-
Perform the immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Run the neat matrix, spiked buffer, spiked matrix, and test samples in triplicate.
-
-
Data Analysis:
-
Calculate the concentration of the analyte in all samples based on the standard curve.
-
Calculate the percentage recovery for the spiked matrix using the following formula:
-
A recovery rate significantly different from 100% indicates interference.
-
Analyze the results from the test samples to determine the concentration at which the reducing agent begins to interfere with the assay.
-
Visualizing Mechanisms and Workflows
Potential Mechanism of Thiol-Based Reducing Agent Interference in a Sandwich ELISA
Caption: Potential interference of thiol-based reducing agents in a sandwich ELISA.
Experimental Workflow for Comparing Reducing Agent Interference
Caption: Workflow for comparing the interference of different reducing agents.
Conclusion and Recommendations
The choice of a reducing agent can significantly impact the outcome of biological assays. While direct data on this compound is scarce, its thiol group suggests a high potential for interference in immunoassays and copper-based protein assays, similar to DTT and BME.
-
For applications sensitive to thiol-based interference, TCEP is often a more suitable alternative. However, its potential to quench certain fluorophores and affect enzyme kinetics should be considered.
-
When using any reducing agent, it is crucial to perform validation experiments, such as spike and recovery, to assess its compatibility with the specific assay and sample matrix.
-
If interference is unavoidable, strategies such as sample dilution or removal of the interfering agent prior to the assay should be employed.
By carefully considering the information in this guide, researchers can make more informed decisions when selecting a reducing agent, leading to more accurate and reproducible experimental results.
References
- 1. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Butyl Thioglycolate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Butyl thioglycolate, a combustible and toxic chemical. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
Hazard Summary: this compound is classified as a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled[1][2]. It can cause skin and eye irritation, and inhalation may lead to respiratory system irritation[1].
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | Chemical splash-resistant safety glasses or goggles with side protection[1]. | Chemically resistant gloves (e.g., Butyl Rubber, Neoprene, Viton)[3]. | Laboratory coat and close-toed footwear[1]. | Not generally required if work is performed in a well-ventilated area or chemical fume hood[1]. |
| Pouring or Transferring | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate[1]. | Chemically resistant gloves (e.g., Butyl Rubber, Neoprene, Viton)[3]. | Chemical-resistant apron over a laboratory coat and close-toed footwear. | Use a NIOSH- or CEN-certified respirator if ventilation is inadequate[1]. |
| Spill Cleanup | Chemical splash-resistant safety glasses or goggles with side protection and a face shield. | Heavy-duty, chemically resistant gloves (e.g., Butyl Rubber, Neoprene, Viton)[3]. | Chemical-resistant suit or coveralls[4]. | A NIOSH-approved supplied-air respirator with a full facepiece, especially for large spills[3]. |
Safe Handling and Storage Protocol
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
Engineering Controls:
-
Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1][3].
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work[1][2].
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly with soap and water after handling[1][2].
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1].
-
Keep away from sources of ignition[1].
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting[1][2].
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell[1][2].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor[1][2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is considered hazardous waste. All waste generators must comply with federal, state, and local hazardous waste regulations[1].
-
Container Management:
-
Disposal Procedure:
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container[5].
-
The container must be compatible with the chemical, kept closed, and stored in a designated secondary containment area[5].
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash[5].
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
